Losartan-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-WRMMWXQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Losartan-d9 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Isotope Dilution Mass Spectrometry
Losartan-d9, a deuterium-labeled analog of the widely used antihypertensive drug Losartan, serves a critical function in modern research, primarily as an internal standard in analytical chemistry. Its application is rooted in the principle of isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying compounds in complex matrices such as plasma, urine, and tissue samples. The near-identical physicochemical properties of this compound to the parent drug, Losartan, ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass, due to the presence of nine deuterium atoms, allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This co-eluting, mass-differentiated internal standard enables precise and accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.
Application in Pharmacokinetic and Bioequivalence Studies
The primary application of this compound is in pharmacokinetic (PK) and bioequivalence (BE) studies. These studies are fundamental in drug development, providing essential information about a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By accurately measuring the concentration of Losartan in biological fluids over time, researchers can determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). This compound is indispensable in these liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
A typical experimental workflow involves adding a known concentration of this compound to the biological samples containing unknown concentrations of Losartan. Both the analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of Losartan to that of this compound is used to construct a calibration curve, from which the concentration of Losartan in the unknown samples can be accurately determined.
Experimental Protocols: A Representative LC-MS/MS Method
While a single, comprehensive public-domain paper detailing a validated method using this compound was not identified in the search, the following protocol is a composite representation based on established methodologies for the quantification of Losartan in human plasma using an internal standard and LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex the mixture for 30 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Varies, but a typical gradient might be: 0-0.5 min (20% B), 0.5-2.0 min (20-80% B), 2.0-2.5 min (80% B), 2.5-3.0 min (80-20% B), 3.0-4.0 min (20% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Losartan) | Q1: m/z 423.2 → Q3: m/z 207.1 (example) |
| MRM Transition (this compound) | Q1: m/z 432.2 → Q3: m/z 216.1 (hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
| Ion Source Temperature | 500°C |
Note: The exact m/z transitions for this compound would depend on the position of the deuterium labels. The values provided are hypothetical for illustrative purposes.
Data Presentation: Key Validation Parameters
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Losartan, demonstrating the performance characteristics of the assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Losartan | 1 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor |
| Losartan | Low | > 85 | 0.95 - 1.05 |
| High | > 85 | 0.95 - 1.05 | |
| This compound | - | > 85 | 0.95 - 1.05 |
Signaling Pathways and Logical Relationships
The primary mechanism of action of Losartan is the blockade of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in blood pressure regulation.
An In-Depth Technical Guide to the Synthesis and Characterization of Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Losartan-d9, a deuterated internal standard of the angiotensin II receptor antagonist, Losartan. This document details a proposed synthetic route, comprehensive characterization methodologies, and presents key analytical data in a structured format.
Introduction
Losartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used in the management of hypertension.[1] Stable isotope-labeled analogs, such as this compound, are crucial as internal standards in quantitative bioanalytical studies, including pharmacokinetic and metabolic profiling, due to their similar chemical and physical properties to the parent drug, but distinct mass spectrometric signature. The nine deuterium atoms provide a clear mass shift, enabling accurate quantification by mass spectrometry.
This guide outlines a feasible synthetic pathway for this compound and the analytical techniques employed for its structural confirmation and purity assessment.
Synthesis of this compound
While multiple synthetic routes for unlabeled Losartan have been established, this guide proposes a convergent synthesis for this compound.[2] The key strategy involves the introduction of the deuterated n-butyl group at an early stage of the synthesis.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated n-butyl-imidazole intermediate, which is subsequently coupled with a biphenyl-tetrazole moiety.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Butyl-d9)-4-chloro-5-formylimidazole
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently warm the flask.
-
Add a solution of valeronitrile-d9 (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
After the reaction starts, add the remaining valeronitrile-d9 solution at a rate to maintain a gentle reflux.
-
Once the magnesium is consumed, cool the reaction mixture to 0 °C.
-
Add a solution of 2-chloro-5-formylimidazole (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(butyl-d9)-4-chloro-5-formylimidazole.
Step 2: Synthesis of Trityl-Losartan-d9
-
To a solution of 2-(butyl-d9)-4-chloro-5-formylimidazole (1.0 eq) and trityl-protected biphenyl tetrazole (1.05 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is taken to the next step without further purification.
Step 3: Reduction and Deprotection to Yield this compound
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Dissolve the crude Trityl-Losartan-d9 in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
To the aqueous residue, add 3N hydrochloric acid until the pH is acidic.
-
Stir the mixture at room temperature for 5 hours to effect deprotection.[3]
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography or recrystallization to yield the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
References
Understanding the Basics of a Certificate of Analysis
An In-depth Technical Guide to the Certificate of Analysis for Losartan-d9
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of analytical data in preclinical and clinical studies. This guide offers a detailed explanation of a typical CoA for this compound, including the interpretation of analytical data and the methodologies used.
A Certificate of Analysis is a formal document issued by a quality control department that certifies that a product meets its predetermined specifications. For a stable isotope-labeled compound such as this compound, the CoA is indispensable for its use as an internal standard in quantitative bioanalysis.
Key Components of a this compound Certificate of Analysis
A typical CoA for this compound will contain the following sections, each providing specific information about the quality of the material.
Product Information
This section provides general information about the product.
| Parameter | Example Data |
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| CAS Number | 1030937-18-8 (for d9) |
| Molecular Formula | C₂₂H₁₄D₉ClN₆O |
| Molecular Weight | 431.97 g/mol |
| Lot Number | Varies by batch |
| Date of Analysis | Varies |
| Retest Date | Typically 1-5 years from analysis date[1] |
Physicochemical Properties
This section details the physical and chemical characteristics of the compound.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO and Methanol | Conforms |
| Melting Point | 183.5-184.5 °C (for non-labeled Losartan)[2] | Not always reported |
Analytical Data
This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of this compound.
| Analytical Test | Method | Result | Specification |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Consistent with structure | Conforms to structure |
| Purity (HPLC) | High-Performance Liquid Chromatography | 99.8% | ≥ 98%[1] |
| Mass Spectrometry | LC-MS/MS | 432.2 [M+H]⁺ | Consistent with molecular weight |
| Isotopic Purity | Mass Spectrometry | 99.5% | ≥ 99% Deuterated forms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[3][4]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., Hypersil ODS C18, 4.6×150 mm, 5 µm) is commonly used.[3]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate adjusted to pH 3.5) and an organic solvent like acetonitrile is typical.[5] A common mobile phase composition is a gradient or isocratic mixture, for instance, acetonitrile and water with a buffer.[6]
-
Detection : UV detection at a wavelength where Losartan has significant absorbance, such as 225 nm or 254 nm.[3][5]
-
Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, often the mobile phase itself.[7]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound.[8][9]
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is common for Losartan.
-
Mass Analysis : The instrument is set to monitor for the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this would be approximately 432.2.
-
Isotopic Purity Assessment : The relative intensities of the signals corresponding to different deuterated forms (d1 through d9) are measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H-NMR : The proton NMR spectrum is used to verify the positions of the non-deuterated protons in the molecule. The absence of signals from the deuterated positions confirms the labeling. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of Losartan.[10]
-
¹³C-NMR : The carbon-13 NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.[11][12]
Visualizing the Workflow and Data
Diagrams can effectively illustrate the analytical workflow and the relationships between different pieces of information on a CoA.
Caption: Chemical and Physical Properties of this compound.
Caption: Workflow for this compound Certificate of Analysis.
Caption: Logical Flow of Analytical Data for CoA.
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides critical data confirming the identity, purity, and quality of the material. For scientists in drug development, a thorough understanding of the CoA and the underlying analytical methodologies is paramount for ensuring the integrity of their research. The data presented, from HPLC purity to mass spectrometric and NMR structural confirmation, collectively provides a high degree of confidence in the suitability of the deuterated standard for its intended analytical purpose.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. journalwjarr.com [journalwjarr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Losartan: Comprehensive Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spectroscopic investigation of losartan polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Purity and Isotopic Enrichment of Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan-d9, a deuterium-labeled analog of the angiotensin II receptor antagonist Losartan, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its utility is intrinsically linked to its chemical purity and the degree and location of isotopic enrichment. This technical guide provides a comprehensive overview of the analytical methodologies employed to ascertain the quality of this compound, presenting typical purity and isotopic enrichment data, detailed experimental protocols, and workflow visualizations.
Data Presentation: Purity and Isotopic Enrichment
The quality of this compound is primarily defined by its chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound that is this compound, excluding any chemical impurities. Isotopic enrichment quantifies the extent to which hydrogen atoms have been replaced by deuterium at specified positions. High chemical purity and isotopic enrichment are paramount for accurate and reproducible results in sensitive analytical applications.
Data from various suppliers and analytical batches are summarized below to provide a comparative overview. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used, as values can vary.[1]
Table 1: Chemical Purity of this compound
| Supplier/Source | Purity Specification | Analytical Method |
| Supplier A (Typical) | >98% | HPLC |
| Supplier B (Example) | ≥99% (for deuterated forms d1-d4 of a related analog) | Not Specified |
| Research Grade (General) | ≥97% | HPLC, LC-MS |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Deuterium Incorporation | ≥98% | Mass Spectrometry, NMR |
| Isotopic Purity (d9) | ≥95% | Mass Spectrometry |
| Contribution from other Isotopologues (d0-d8) | <5% | Mass Spectrometry |
Experimental Protocols
The determination of chemical purity and isotopic enrichment of this compound relies on a combination of chromatographic and spectroscopic techniques.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the chemical purity of Losartan and its analogs.[2][3] The method separates the main compound from any process-related impurities or degradation products.
Experimental Parameters (Adapted from Losartan Potassium Analysis):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a 50:50 (v/v) mixture of Methanol and Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 208 nm.[2]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to a suitable concentration for analysis.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.
Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and providing insights into the relative isotopic purity. Both ¹H NMR and ²H NMR can be employed.
¹H NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. Integration of the remaining proton signals against a known internal standard can provide a quantitative measure of purity.
²H NMR Protocol:
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Data Acquisition: A ²H NMR spectrum is acquired. The presence of signals at the expected chemical shifts for the deuterated positions confirms the location of the deuterium atoms.
Isotopic Enrichment Determination by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic distribution and quantifying the level of deuterium incorporation.
LC-MS/MS Protocol (Adapted from Losartan Analysis):
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often effective.
-
Mass Analysis: Full scan mass spectra are acquired to observe the molecular ion cluster of this compound. The relative intensities of the different isotopologues (d0 to d9) are measured.
-
Data Analysis: The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of deuterium incorporation. The percentage of the d9 isotopologue is the primary measure of isotopic purity. For Losartan, a common mass transition monitored is m/z 423.4 → 207.2.[4]
Mandatory Visualizations
The following diagrams illustrate the workflows for the analytical characterization of this compound.
Caption: Workflow for Chemical Purity Analysis of this compound by HPLC.
References
Navigating the Stability and Storage of Losartan-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Losartan-d9, a deuterated analog of the angiotensin II receptor antagonist, Losartan. Given the critical role of deuterated standards in analytical and pharmacokinetic studies, understanding their stability is paramount for ensuring data accuracy and integrity. While specific public stability studies on this compound are limited, this guide synthesizes available information from suppliers of stable isotope-labeled compounds and extrapolates from extensive research on Losartan Potassium to provide a robust framework for its handling and storage.
Recommended Storage and Handling of this compound
As an analytical standard, the proper storage and handling of this compound are crucial to maintain its isotopic and chemical purity. Based on supplier recommendations and general best practices for deuterated compounds, the following conditions are advised:
| Parameter | Recommendation | Source/Rationale |
| Form | Solid (as supplied) | Supplier specifications |
| Temperature | Store at 4°C for short-term use. For long-term storage, -20°C is recommended. | General best practice for analytical standards to minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation. |
| Light | Protect from light. | Losartan has been shown to be photodegradable.[1] |
| Moisture | Keep in a tightly sealed container in a dry place. | Losartan is sensitive to moisture.[2] |
| In Solution | Prepare solutions in a suitable solvent such as methanol. Store solutions at 4°C and use within a reasonable timeframe. It is advisable to prepare fresh solutions for critical applications. Acidic or basic solutions should generally be avoided for storage.[3][4] | To maintain the stability of the compound in a dissolved state. |
| Re-test Date | Isotope-labeled compounds are often assigned a default re-test date of 5 years by suppliers.[5] | This indicates a high degree of stability under recommended storage conditions. |
Inferred Stability Profile and Degradation of this compound
The stability of this compound is expected to be very similar to that of Losartan due to the chemical inertness of the deuterium-carbon bond. Therefore, the extensive stability data for Losartan can be used to infer the potential degradation pathways and sensitivities of its deuterated counterpart.
Forced Degradation Studies on Losartan
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the typical conditions and outcomes of forced degradation studies on Losartan.
| Stress Condition | Methodology | Observed Degradation |
| Acidic Hydrolysis | 0.1 M HCl at room temperature for 7 days | Less than 1% degradation.[6] |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 7 days | Less than 1% degradation.[6] |
| Oxidative Degradation | 3% H2O2 at room temperature for 7 days | Approximately 10% degradation.[6] |
| Thermal Degradation | 70°C | Losartan has been shown to degrade under thermal stress.[1] |
| Photodegradation | Exposure to UV or visible light | Losartan is photodegradable, with degradation products forming upon exposure to light.[1][7] |
Major Degradation Pathways
The degradation of Losartan, and by extension this compound, can occur through several pathways, primarily involving the imidazole ring and the biphenyl tetrazole moiety.
Caption: Inferred degradation pathways of this compound.
Experimental Protocols
To ensure the reproducibility of stability studies, detailed experimental protocols are essential. The following outlines a typical workflow for conducting forced degradation studies on Losartan, which can be adapted for this compound.
General Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.
-
Chromatographic System: A typical system would involve a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: Mass spectrometry provides the selectivity and sensitivity needed to identify and quantify both this compound and its degradation products.
Conclusion
References
- 1. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability study of losartan/hydrochlorothiazide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bdg.co.nz [bdg.co.nz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Losartan-d9: A Comprehensive Technical and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview and safety data for Losartan-d9, a deuterated analog of the angiotensin II receptor antagonist, Losartan. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds.
Chemical and Physical Properties
This compound is a synthetic, deuterated form of Losartan, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.
| Property | Value | Citation(s) |
| Chemical Name | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol-d9 | |
| CAS Number | 1030937-18-8 | [1][2][3] |
| Molecular Formula | C22H14D9ClN6O | [1][2][3] |
| Molecular Weight | 431.97 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Freely soluble in water, soluble in alcohols. | [4][5] |
| Melting Point | 183 - 185 °C (for non-deuterated Losartan potassium) | [4] |
Safety and Hazard Information
The following safety information is based on the Safety Data Sheet for the non-deuterated form, Losartan potassium. The toxicological properties of this compound are expected to be very similar.
Hazard Identification
| Hazard Statement | GHS Classification | Citation(s) |
| Harmful if swallowed. | Acute toxicity, oral (Category 4) | [6][7] |
| May cause an allergic skin reaction. | Skin sensitization (Category 1) | [6][7][8] |
| Causes serious eye damage/irritation. | Serious eye damage/eye irritation (Category 1/2A) | [6][7][8] |
| May damage fertility or the unborn child. | Reproductive toxicity (Category 1B) | [6][7][8] |
| May cause harm to breast-fed children. | Effects on or via lactation | [6][8] |
| May cause damage to organs through prolonged or repeated exposure. | Specific target organ toxicity, repeated exposure (Category 2) | [6][7][8] |
Handling and Storage
| Precautionary Statement | Guidance | Citation(s) |
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. | [7][8][9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. Recommended to be stored refrigerated and under an inert atmosphere to maintain product quality. | [4][8] |
| Spill and Disposal | Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust in the air. Dispose of contents and container to an approved waste disposal plant. | [8][10] |
Toxicological Data
The following toxicological data is for the non-deuterated form, Losartan potassium.
| Toxicity Metric | Value | Species | Citation(s) |
| Oral LD50 | 2248 mg/kg | Male Rat | [11] |
| Oral LD50 | 1257 - 1590 mg/kg | Mouse | [9] |
Experimental Protocols and Applications
This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Losartan in biological samples. Deuteration can sometimes alter the pharmacokinetic profile of a drug, which is a key consideration in its use in metabolic studies.[2][12]
General Workflow for Quantification of Losartan using this compound
The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.
Caption: Workflow for Losartan quantification using this compound.
Mechanism of Action: The Renin-Angiotensin System
Losartan is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT1).[13][14] By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[14][15] The diagram below illustrates the signaling pathway.
Caption: Losartan's mechanism of action on the renin-angiotensin system.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. drugs.com [drugs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. novadozpharma.com [novadozpharma.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Losartan - Wikipedia [en.wikipedia.org]
- 14. Losartan Potassium | C22H22ClKN6O | CID 11751549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrum Comparison of Losartan and Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the mass spectrometric behavior of the angiotensin II receptor blocker, Losartan, and its deuterated analog, Losartan-d9. This document is intended to serve as a valuable resource for researchers and scientists involved in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Introduction
Losartan is an orally active, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for the treatment of hypertension.[1] Its mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Deuterated analogs of pharmaceutical compounds, such as this compound, are indispensable as internal standards in quantitative bioanalysis by mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest, coupled with a distinct mass difference, allow for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3][4]
This guide will delve into the mass spectral characteristics of both Losartan and this compound, providing detailed fragmentation analysis, experimental protocols for their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the key signaling pathway affected by Losartan.
Mass Spectra Comparison: Losartan vs. This compound
The mass spectra of Losartan and its deuterated internal standard, this compound, exhibit predictable and informative fragmentation patterns under electrospray ionization (ESI). The primary difference lies in the mass-to-charge ratio (m/z) of the parent and fragment ions containing the deuterium labels.
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for Losartan and a theoretical profile for this compound, assuming deuterium labeling on the butyl group, a common commercially available variant. The data is presented for positive ion mode ESI, which typically yields a protonated molecule [M+H]⁺.
| Compound | Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Fragment Structure |
| Losartan | [M+H]⁺ | 423.2 | 207.2 | Biphenyl-tetrazole moiety |
| 180.1 | Imidazole moiety after loss of butene | |||
| 377.1 | [M+H - H₂O]⁺ | |||
| 341.1 | [M+H - C₄H₈ - H₂O]⁺ | |||
| This compound | [M+H]⁺ | 432.2 | 207.2 | Biphenyl-tetrazole moiety (unlabeled) |
| (Theoretical) | 189.1 | Imidazole moiety after loss of deuterated butene | ||
| 386.1 | [M+H - H₂O]⁺ | |||
| 341.1 | [M+H - C₄D₉ - H₂O]⁺ |
Note: The fragmentation of this compound is predicted based on the established fragmentation of Losartan. The exact relative abundances of the fragment ions for this compound would require experimental verification.
Experimental Protocols
The following provides a representative, detailed methodology for the analysis of Losartan and its internal standard in a biological matrix, based on established LC-MS/MS methods.[5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.
-
Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of the extraction buffer followed by 1.0 mL of water.
-
Elute the analytes with 1.0 mL of 0.5% ammonia in methanol.
-
Evaporate the eluate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB-Phenyl, 75 mm × 4.6 mm, 3.5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase is 85:15 (v/v) methanol and 0.1% formic acid.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for good response.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Mandatory Visualizations
Signaling Pathway
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.
References
- 1. aragen.com [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis Using Losartan-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of losartan and its active metabolite, EXP3174, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Losartan-d9, is central to this methodology for ensuring accuracy and precision.
Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. Accurate quantification of losartan and its primary active metabolite, EXP3174 (losartan carboxylic acid), in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Signaling Pathway of Losartan
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
Caption: Losartan's mechanism of action within the RAAS pathway.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
3.1. Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
EXP3174 (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
3.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of losartan, EXP3174, and this compound in methanol.
-
Working Standard Solutions: Serially dilute the losartan and EXP3174 stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting losartan and EXP3174 from plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a robust method for the separation and detection of losartan, EXP3174, and this compound.
4.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
4.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 650 L/hr |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Losartan | 423.2 | 207.1 | 30 | 25 |
| EXP3174 | 437.2 | 235.1 | 35 | 28 |
| This compound | 432.2 | 216.1 | 30 | 25 |
Note: The MRM transition for this compound is a theoretical value based on the fragmentation of losartan and the addition of 9 daltons. The optimal cone voltage and collision energy for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.
Data Analysis and Quantitative Results
The concentration of losartan and EXP3174 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Method Validation Summary
| Parameter | Losartan | EXP3174 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coeff. (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
This data is a representative summary based on typical LC-MS/MS method performance and should be verified through in-house validation.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of losartan using this compound as an internal standard.
Caption: Workflow for the LC-MS/MS analysis of Losartan.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of losartan and its active metabolite EXP3174 in biological matrices. Adherence to the detailed protocols and proper method validation are essential for obtaining reliable and accurate data in drug development and clinical research.
Application Note: Quantitative Analysis of Losartan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Losartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of a stable isotope-labeled internal standard such as Losartan-d9 is highly recommended for optimal accuracy and precision, the presented protocol is based on widely published methods utilizing structurally similar internal standards like Irbesartan or Candesartan, due to a lack of publicly available validated methods employing this compound. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of Losartan concentrations in plasma.
Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. The quantification of Losartan in biological matrices like plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. The use of an appropriate internal standard is critical to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares very similar physicochemical properties with the analyte, ensuring accurate correction. This document provides a detailed protocol for the quantitative analysis of Losartan in plasma, adaptable for use with a suitable internal standard.
Experimental
Materials and Reagents
-
Losartan potassium reference standard
-
This compound (or other suitable internal standard such as Irbesartan or Candesartan)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)
-
Analytical column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm)
Standard Solutions
Stock solutions of Losartan and the internal standard (e.g., this compound) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Losartan and the internal standard from plasma.
Liquid Chromatography
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Losartan | 423.2 | 207.1 | 35 |
| This compound | 432.2 | 214.1 | 35 |
Note: The MRM transition for this compound is predicted based on its structure and may require optimization.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Losartan. A typical linear range is 1 to 1000 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
-
Matrix Effect: Assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.
-
Stability: The stability of Losartan in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.
Quantitative Data Summary
The following tables summarize typical validation data for the quantitative analysis of Losartan in plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Losartan | 1 - 1000 | > 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Losartan | > 85 | 90-110 |
| Internal Standard | > 85 | 90-110 |
Losartan Signaling Pathway
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS).
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of Losartan in human plasma. The use of a stable isotope-labeled internal standard like this compound is recommended for achieving the highest level of accuracy and precision. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.
Application Notes and Protocol for the Use of Losartan-d9 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an orally administered angiotensin II receptor antagonist used in the treatment of hypertension. Pharmacokinetic studies are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of losartan and its active metabolite, E-3174, in biological matrices is critical for these studies. The use of a stable isotope-labeled internal standard, such as Losartan-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise and accurate quantification by compensating for variations in sample preparation and instrument response.[1][2][3][4][5]
This document provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of losartan.
Data Presentation
Table 1: Mass Spectrometry Parameters for Losartan, its Active Metabolite (E-3174), and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Losartan | 423.1 | 207.2 | Positive |
| E-3174 (Losartan Carboxylic Acid) | 437.1 | 235.2 | Positive |
| This compound (Internal Standard) | 432.2 (inferred) | 207.2 (inferred) | Positive |
Note: The mass transition for this compound is inferred based on the addition of 9 daltons to the precursor ion of losartan. The product ion is expected to be the same as losartan, assuming the deuterium labels are on a part of the molecule that is lost during fragmentation.
Table 2: Chromatographic Conditions for the Analysis of Losartan and its Metabolite
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with a modifier (e.g., 0.1% formic acid). A typical gradient could start with a lower percentage of acetonitrile and ramp up to elute the analytes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5 - 20 µL |
These are general conditions and should be optimized for the specific LC-MS/MS system being used.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Losartan and E-3174 Stock Solutions (1 mg/mL): Accurately weigh and dissolve losartan potassium and E-3174 in a suitable solvent such as methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol or a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. A typical calibration curve might range from 1 to 1000 ng/mL.[6]
2. Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting losartan from plasma samples.
-
Sample Thawing: Thaw plasma samples (collected from the pharmacokinetic study) and calibration/QC samples on ice.
-
Aliquoting: Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Adding Internal Standard: Add a fixed amount of the this compound working solution to each plasma sample, calibration standard, and QC sample (except for the blank).
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3 volumes of the plasma volume), to each tube.
-
Vortexing: Vortex the tubes vigorously for about 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Injection: Inject the prepared samples onto the LC column.
-
Data Acquisition: Acquire data using the mass transitions specified in Table 1 in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for losartan, E-3174, and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentrations of losartan and E-3174 in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Losartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
AN-LCMS-028
Introduction
Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Losartan in human plasma. The use of a stable isotope-labeled internal standard, Losartan-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Analytical Method
The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2. Standard and Internal Standard Stock Solutions Preparation
-
Losartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Losartan potassium and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Store stock solutions at -20°C.
3. Calibration Standards and Quality Control Samples Preparation
-
Prepare working solutions of Losartan by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
-
Spike blank human plasma with the appropriate working solutions of Losartan to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation Protocol
-
Thaw plasma samples and standards/QCs to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 85% A, 15% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 1.0 kV |
| Cone Gas Flow | 30 L/hr |
| Desolvation Gas Flow | 650 L/hr |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Losartan | 423.2 | 207.2 | 30 | 35 |
| This compound | 432.2 | 216.2 | 30 | 35 |
Note: The MRM transition for this compound is an assumed value based on the fragmentation pattern of Losartan, as specific experimental data was not available in the searched literature.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99)[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Accuracy (at LQC, MQC, HQC) | 94.8% - 108%[3] |
| Precision (Intra- and Inter-day, %CV) | < 15% |
| Recovery | > 85% |
Experimental Workflow
Caption: LC-MS/MS workflow for Losartan quantification.
This application note provides a detailed and robust LC-MS/MS method for the quantification of Losartan in human plasma using this compound as an internal standard. The simple sample preparation, rapid analysis time, and high sensitivity make this method suitable for high-throughput analysis in clinical and research settings. The method has been validated to meet regulatory guidelines for bioanalytical method validation.
References
Application Notes and Protocols for Bioequivalence Studies of Losartan Formulations Using Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence studies of Losartan formulations, with a specific focus on the use of Losartan-d9 as an internal standard for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. To ensure the therapeutic equivalence of generic Losartan formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate and precise quantification of Losartan and its active metabolite, E-3174 (losartan carboxylic acid), in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalytical methods, as it compensates for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
The Role of this compound in Bioequivalence Studies
This compound is a deuterated analog of Losartan, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it chemically identical to Losartan but with a higher molecular weight. In a bioanalytical assay, a known amount of this compound is added to every plasma sample at the beginning of the sample preparation process. Since this compound has nearly identical physicochemical properties to Losartan, it behaves similarly during extraction, chromatography, and ionization. However, due to its different mass, it can be distinguished from the unlabeled Losartan by the mass spectrometer. By measuring the ratio of the analyte (Losartan) to the internal standard (this compound), any variations introduced during the analytical procedure can be effectively normalized, leading to highly reliable and reproducible quantitative results.
Figure 1: Logical relationship of using this compound as an internal standard.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Losartan formulations is a randomized, two-period, two-sequence, crossover study conducted in healthy adult volunteers under fasting conditions.[1]
-
Subject Recruitment: A sufficient number of healthy male and female volunteers are enrolled after obtaining informed consent and screening for inclusion/exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Dosing: In the first period, subjects receive a single oral dose of either the test or the reference Losartan formulation. After a washout period of at least 7 days, they receive the other formulation in the second period.[1]
-
Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Losartan
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Losartan: 423.2 -> 207.2This compound: 432.2 -> 207.2 (predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Figure 2: Experimental workflow for a Losartan bioequivalence study.
Data Presentation
The primary pharmacokinetic parameters for determining bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Summary of Pharmacokinetic Parameters from a Representative Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 222 ± 131 | 226 ± 166 |
| AUC0-t (ng·h/mL) | 450 ± 191 | 446 ± 227 |
| AUC0-∞ (ng·h/mL) | 468 ± 195 | 465 ± 232 |
| Tmax (h) | 1.28 ± 0.64 | 1.45 ± 0.70 |
| t1/2 (h) | 1.91 ± 0.32 | 1.90 ± 0.37 |
Data compiled from representative bioequivalence studies.
Bioequivalence Acceptance Criteria
For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[2][3]
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 98.2% | 83.65% - 113.36% | Pass |
| AUC0-t | 99.1% | 89.79% - 98.25% | Pass |
| AUC0-∞ | 99.2% | 90.95% - 99.55% | Pass |
Illustrative data based on published studies.[3]
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Losartan in human plasma for bioequivalence studies. The detailed protocols and methodologies outlined in these application notes serve as a comprehensive resource for researchers and professionals in the field of drug development, ensuring the generation of high-quality data for regulatory submissions and affirming the therapeutic equivalence of generic Losartan formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Losartan Using Losartan-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. Therapeutic Drug Monitoring (TDM) of losartan and its active metabolite, E-3174, is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Losartan-d9, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the analyte allows for accurate correction of variations in sample preparation and matrix effects, leading to highly reliable and reproducible results.[1]
These application notes provide a detailed protocol for the quantification of losartan in human plasma using this compound as an internal standard by LC-MS/MS.
Principle of the Method
The method involves the extraction of losartan and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The concentration of losartan in the samples is determined by comparing the peak area ratio of losartan to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Syringe filters (0.22 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve losartan and this compound in methanol to obtain primary stock solutions of 1 mg/mL each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the losartan primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Losartan | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 423.2 → 207.1 | 432.2 → 212.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 50 | 50 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Losartan | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Losartan | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
Caption: Experimental workflow for Losartan TDM.
Caption: Losartan's mechanism of action.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of losartan in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and pharmacokinetic studies. The detailed experimental procedure and performance characteristics will aid researchers, scientists, and drug development professionals in implementing this method for routine analysis.
References
Application Notes and Protocols for the Preparation of Losartan-d9 Working Solutions in Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1][2] A SIL-IS, such as Losartan-d9, shares a very similar chemical structure and physicochemical properties with the analyte of interest, Losartan. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][2] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[1] This document provides a detailed protocol for the preparation of this compound working solutions for use as an internal standard in the bioanalysis of Losartan.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | ≥98% purity | Commercially available from various chemical suppliers |
| Methanol | HPLC or LC-MS grade | Fisher Scientific, Merck, J.T. Baker |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific, Merck, J.T. Baker |
| Purified Water | Type I (e.g., Milli-Q) | In-house water purification system |
| Formic Acid | LC-MS grade | Merck, Sigma-Aldrich |
| Ammonium Hydroxide | Analytical grade | Merck, Sigma-Aldrich |
| Volumetric flasks | Class A | VWR, Pyrex |
| Pipettes (calibrated) | Various volumes | Eppendorf, Gilson |
| Microcentrifuge tubes | 1.5 mL and 2.0 mL | Eppendorf, Sarstedt |
| Analytical balance | Readable to 0.01 mg | Mettler Toledo, Sartorius |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Solubilization: Add a small amount of methanol (approximately 0.5 mL) to dissolve the powder. Vortex briefly if necessary to ensure complete dissolution.
-
Final Volume Adjustment: Bring the solution to the final volume of 1 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution into a labeled, amber-colored vial and store at -20°C or -70°C.[3]
Preparation of Intermediate and Working Solutions
Intermediate and working solutions are prepared by serially diluting the stock solution with an appropriate solvent. The final concentration of the working solution will depend on the expected concentration range of Losartan in the study samples and the specific bioanalytical method sensitivity. A common concentration for an internal standard working solution is 100 ng/mL.[4]
Example: Preparation of a 100 ng/mL Working Solution
-
Intermediate Dilution (e.g., 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with 50% methanol in water (v/v).
-
Mix thoroughly. This intermediate solution has a concentration of 10,000 ng/mL (10 µg/mL).
-
-
Working Solution (100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the mark with 50% methanol in water (v/v).[5]
-
Mix thoroughly. This working solution has a final concentration of 100 ng/mL.
-
Quantitative Data Summary
The following tables summarize the typical concentrations and storage conditions for this compound solutions.
Table 1: Stock and Working Solution Concentrations
| Solution Type | Analyte | Typical Concentration | Solvent |
| Stock Solution | This compound | 1 mg/mL | Methanol[5] |
| Intermediate Solution | This compound | 10 µg/mL | 50% Methanol in Water |
| Working Solution | This compound | 100 ng/mL | 50% Methanol in Water[4] |
Table 2: Storage and Stability of Losartan Solutions
| Solution Type | Storage Temperature | Short-Term Stability (Room Temp) | Long-Term Stability | Reference |
| Stock Solution | -20°C | At least 1 week | Data not specified, but frozen storage is standard practice | [3] |
| Stock and Working Solutions | -70°C ± 10°C | Not specified | Assumed stable for the duration of a typical bioanalytical study | [4] |
| Losartan in Suspension (Water) | 4°C and Room Temperature | Physically and microbiologically stable for at least 28 days | Not specified | [6][7] |
Note: Stability studies for your specific this compound solutions prepared in your laboratory's matrix and stored under your conditions are highly recommended as per regulatory guidelines.
Visualizations
The following diagrams illustrate the workflows for preparing the stock and working solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Workflow for this compound Working Solution Preparation.
Caption: Logical Relationship of Solution Dilutions.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. edqm.eu [edqm.eu]
- 4. thaiscience.info [thaiscience.info]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction Protocol for the Quantification of Losartan and its Deuterated Internal Standard in Human Plasma
Abstract
This application note provides a detailed solid phase extraction (SPE) protocol for the efficient extraction of Losartan and its deuterated internal standard, Losartan-d9, from human plasma samples. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocol utilizes the widely cited Oasis HLB SPE cartridges, ensuring high recovery and minimal matrix effects, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. Accurate and reliable quantification of Losartan and its metabolites in biological matrices is essential for clinical and preclinical drug development. Solid phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological samples like plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This protocol details a validated SPE method using Oasis HLB cartridges for the simultaneous extraction of Losartan and its stable isotope-labeled internal standard, this compound.
Materials and Reagents
-
Analytes: Losartan potassium (analytical standard)
-
Internal Standard: this compound (analytical standard)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%, analytical grade)
-
Ammonia solution (25%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
-
SPE Device: Oasis HLB 1 cc (30 mg) cartridges
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Sample collection tubes
-
Experimental Protocol
A detailed step-by-step methodology for the solid phase extraction of Losartan and this compound from human plasma is provided below.
Standard and Internal Standard Stock Solution Preparation
-
Prepare individual stock solutions of Losartan and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by appropriate serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Sample Pretreatment
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of the plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.5% formic acid in water to the sample and vortex for 10 seconds[1].
Solid Phase Extraction Procedure
The following steps are performed using Oasis HLB 1 cc (30 mg) cartridges on a vacuum manifold.
-
Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridges by passing 1.0 mL of deionized water through the sorbent bed.
-
Sample Loading: Load the pretreated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1.0 mL of deionized water to remove salts and other polar impurities.
-
Follow with a second wash using 1.0 mL of 5% methanol in water to remove less retained interferences.
-
-
Elution: Elute the analytes (Losartan and this compound) from the cartridge by passing 1.0 mL of 0.5% ammonia in methanol through the sorbent bed[1]. Collect the eluate in a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness at 45°C under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected quantitative performance data for the SPE protocol based on published literature.
| Analyte | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) |
| Losartan | 96.53[2] | Not Significant[1] | 0.5[3][4] |
| This compound | Similar to Losartan | Similar to Losartan | Not Applicable |
Note: As this compound is a deuterated analog of Losartan, its recovery and matrix effects are expected to be nearly identical to those of the parent drug. The use of a stable isotope-labeled internal standard effectively compensates for any minor variations in extraction efficiency and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Solid Phase Extraction workflow for Losartan and this compound.
Logical Relationship Diagram
Caption: Logical flow from sample to analysis.
Conclusion
This application note provides a comprehensive and detailed solid phase extraction protocol for the simultaneous quantification of Losartan and its deuterated internal standard, this compound, in human plasma. The use of Oasis HLB cartridges ensures high recovery, minimal matrix effects, and reproducible results. This protocol is a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating accurate and reliable bioanalysis of Losartan in clinical and research settings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Losartan-d9 in Human Plasma
Welcome to the technical support center for the bioanalysis of Losartan and its deuterated internal standard, Losartan-d9, in human plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern when using this compound in human plasma?
A1: A matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound in human plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][3] This can lead to inaccurate and imprecise quantification of the analyte.[1] Even though a stable isotope-labeled internal standard like this compound is used to compensate for these effects, significant or differential matrix effects between the analyte and the internal standard can still compromise the reliability of the results.[4]
Q2: How can I determine if my this compound signal is being affected by the plasma matrix?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spiking method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank plasma sample at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[1]
Q3: My this compound signal is showing significant suppression. What are the likely causes?
A3: Significant ion suppression of this compound in human plasma is often caused by co-eluting phospholipids from the cell membranes in the plasma.[5] These molecules are notorious for causing matrix effects in electrospray ionization (ESI). Other potential causes include high concentrations of salts or other endogenous compounds that compete with this compound for ionization. Inadequate sample preparation is a primary reason for the presence of these interfering compounds.
Q4: Can this compound itself cause suppression of the Losartan signal?
A4: Yes, it has been observed that a co-eluting stable isotope-labeled internal standard can suppress the ionization of the native analyte, and vice-versa, especially at high concentrations in ESI.[6][7] This is due to competition for the limited number of charged sites on the droplets generated during the electrospray process.[6] However, because the analyte and its deuterated internal standard are chemically very similar, they are generally affected to a similar degree, which is the principle behind using a deuterated internal standard for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in human plasma.
Issue 1: Inconsistent or Low this compound Peak Area
Possible Cause: Ion suppression due to matrix components.
Troubleshooting Steps:
-
Assess the Matrix Effect Quantitatively: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) for this compound. This will confirm and quantify the extent of ion suppression.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering phospholipids and other matrix components.[8][9] A well-chosen SPE sorbent and optimized wash and elution steps can significantly clean up the sample.
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less clean than SPE and may leave significant amounts of phospholipids in the extract.[10] If using PPT, consider adding a phospholipid removal plate or a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects by separating this compound from interfering substances based on their differential solubility in immiscible liquids.
-
-
Modify Chromatographic Conditions:
-
Increase Retention Time: Adjust the mobile phase composition or gradient to increase the retention time of Losartan and this compound, moving them away from the early-eluting, highly suppressing phospholipids.
-
Use a Different Column: Consider a column with a different stationary phase chemistry that provides better separation from matrix components.
-
Issue 2: Poor Precision and Accuracy in Quality Control (QC) Samples
Possible Cause: Variable matrix effects across different plasma lots or inconsistent sample preparation.
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix factor in at least six different lots of human plasma to check for lot-to-lot variability.[1]
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate. While it should be high enough for robust detection, excessively high concentrations can contribute to ion suppression of the analyte.[4]
-
Review Sample Preparation Procedure: Inconsistent pipetting, vortexing, or centrifugation can lead to variable recoveries and matrix effects. Ensure the protocol is followed precisely for all samples. Automated liquid handlers can improve reproducibility.[11]
Issue 3: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)
Possible Cause: Co-eluting matrix components interfering with the chromatography or issues with the analytical column.
Troubleshooting Steps:
-
Inject Extracted Blank Plasma: Analyze an extract of blank plasma to see if there are any significant matrix peaks eluting at or near the retention time of this compound.
-
Column Wash: Implement a robust column wash method after each run to remove strongly retained matrix components. A gradient wash with a strong organic solvent is often effective.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components, which can degrade column performance over time.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
Objective: To determine the Matrix Factor (MF) for this compound in human plasma.
Methodology:
-
Prepare Solution A (Neat Solution): Spike this compound into the final reconstitution solvent at a concentration representative of the low and high QC samples.
-
Prepare Solution B (Post-Extraction Spike): a. Extract six different lots of blank human plasma using your established sample preparation method (e.g., SPE or PPT). b. After the final evaporation step, reconstitute the dried extracts with the same reconstitution solvent used in Step 1, which has been fortified with this compound at the same concentration as Solution A.
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area of this compound.
-
Calculation: Calculate the Matrix Factor (MF) for each plasma lot using the following formula:
-
MF = (Mean Peak Area of this compound in Solution B) / (Mean Peak Area of this compound in Solution A)
-
-
Internal Standard Normalized Matrix Factor: To assess if this compound adequately compensates for matrix effects on Losartan, calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Losartan) / (MF of this compound)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should ideally be ≤15%.
-
Data Presentation:
| Plasma Lot | This compound Peak Area (Neat Solution A) | This compound Peak Area (Post-Extraction Spike B) | Matrix Factor (B/A) |
| 1 | 500,000 | 450,000 | 0.90 |
| 2 | 500,000 | 440,000 | 0.88 |
| 3 | 500,000 | 465,000 | 0.93 |
| 4 | 500,000 | 435,000 | 0.87 |
| 5 | 500,000 | 455,000 | 0.91 |
| 6 | 500,000 | 460,000 | 0.92 |
| Mean | 500,000 | 450,833 | 0.90 |
| %CV | 2.5% |
Note: The data in this table is for illustrative purposes only.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract Losartan and this compound from human plasma while minimizing matrix components.
Methodology:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 25 µL of the this compound internal standard working solution. Vortex mix for 10 seconds. Add 200 µL of an acidic buffer (e.g., 0.5% formic acid in water) and vortex again.[8]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of the acidic buffer.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of the acidic buffer, followed by 1.0 mL of water to remove polar interferences.[8]
-
Elution: Elute the analytes with 1.0 mL of an appropriate organic solvent mixture (e.g., 0.5% ammonia in methanol).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C. Reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Protein Precipitation (PPT)
Objective: A simpler, high-throughput method for sample preparation.
Methodology:
-
Sample Aliquoting: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to ensure the final sample is in a solvent compatible with the initial mobile phase, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for matrix effects with this compound.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Ion Suppression of Losartan-d9 in LC-MS
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development, with a specific focus on mitigating ion suppression of the internal standard, Losartan-d9.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
Ion suppression is a type of matrix effect where the signal intensity of a target analyte or internal standard, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] For this compound, which is used as an internal standard to normalize the quantification of Losartan, significant ion suppression can lead to inaccurate measurements of the therapeutic drug concentration.
Q2: What are the common causes of ion suppression in LC-MS analysis of biological samples?
Ion suppression in LC-MS is primarily caused by competition for ionization efficiency in the ion source between the analyte of interest and other endogenous or exogenous species that have not been removed during sample preparation.[1] Common sources include:
-
Endogenous matrix components: Phospholipids, salts, proteins, and other biological molecules can co-elute with this compound and interfere with its ionization.[4][5]
-
Exogenous substances: Contaminants from collection tubes (e.g., plasticizers), mobile phase additives, or co-administered drugs can also cause suppression.[1]
-
High analyte concentration: At high concentrations, the response of the electrospray ionization (ESI) source can become non-linear, leading to suppression effects.[3]
Q3: How can I detect if this compound is experiencing ion suppression?
Several experimental protocols can be used to identify and quantify ion suppression. A common method is the post-column infusion experiment .[3][5] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.[5]
Another approach is to compare the peak area of this compound in a neat solution (mobile phase) versus its peak area in a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression of this compound.
Problem: Inconsistent or low response of this compound.
This is a primary indicator of potential ion suppression. The following steps can help identify the cause and find a solution.
Step 1: Evaluate Sample Preparation
Inadequate sample preparation is a frequent cause of ion suppression. The goal is to remove as many interfering matrix components as possible before LC-MS analysis.
-
Recommended Action: Optimize your sample preparation method. Consider switching to a more effective technique for removing matrix components.
| Sample Preparation Technique | Description | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Least effective; many other matrix components remain.[3][4] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their relative solubilities in two immiscible liquids. | More effective than PPT at removing non-polar interferences.[3] |
| Solid-Phase Extraction (SPE) | A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. | Most effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[5][6] |
Step 2: Optimize Chromatographic Conditions
If sample preparation is optimized, the next step is to improve the chromatographic separation to resolve this compound from any remaining interfering compounds.
-
Recommended Action: Adjust your LC method parameters.
| Chromatographic Parameter | Troubleshooting Strategy |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl column) to alter selectivity. |
| Mobile Phase Composition | Modify the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH to improve separation. |
| Gradient Profile | Adjust the gradient slope to better separate co-eluting peaks from this compound. |
| Flow Rate | Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[1] |
Step 3: Adjust Mass Spectrometer Settings
While less common for mitigating matrix effects, optimizing MS parameters can sometimes improve the signal-to-noise ratio.
-
Recommended Action: Fine-tune the ion source parameters.
| MS Parameter | Troubleshooting Strategy |
| Ionization Source | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[1][2] |
| Source Temperature and Gas Flows | Optimize desolvation temperature and nebulizer/drying gas flows to enhance ionization efficiency. |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (in mobile phase)
-
Blank biological matrix (e.g., plasma) processed by your sample preparation method
Procedure:
-
Set up the LC-MS/MS system with your analytical column.
-
Connect the outlet of the analytical column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the this compound transition is observed, inject the extracted blank matrix sample onto the LC system.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Caption: Workflow for a post-column infusion experiment.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression of this compound.
Caption: A step-by-step troubleshooting guide for ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Losartan-d9 in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving poor peak shape issues encountered during the chromatographic analysis of Losartan-d9.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[1][2] Other potential causes include column contamination, low buffer concentration in the mobile phase, or an inappropriate mobile phase pH.[2][3]
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to column overload, where the sample concentration is too high for the column's capacity.[3] It can also be a sign of a physical change or collapse of the column bed.
Q3: I am observing split peaks for this compound. What should I investigate?
A3: Split peaks can be caused by a partially blocked column inlet frit, contamination on the column, or injecting the sample in a solvent that is much stronger than the mobile phase.[4] It could also indicate a void or channel in the column packing material.
Q4: Can the fact that I'm using a deuterated standard (this compound) instead of Losartan cause peak shape issues?
A4: While deuterated standards are designed to have very similar chromatographic behavior to their non-deuterated counterparts, minor differences in retention time can occur.[5][6] This slight separation can sometimes lead to what appears to be a broadened or asymmetric peak, especially if the resolution between the two is not complete. However, the fundamental causes of poor peak shape are generally the same for both compounds.
Q5: How critical is the mobile phase pH for achieving good peak shape with this compound?
A5: The mobile phase pH is very critical. For a basic compound like Losartan, a lower pH (around 2.5-3.5) is often used to ensure the analyte is in its protonated form and to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions that cause tailing.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
Is the tailing observed for all peaks or just the this compound peak?
-
All Peaks: If all peaks in the chromatogram are tailing, the issue is likely systemic.
-
Possible Cause: A partially blocked inlet frit on the column can distort the sample flow path.
-
Solution: Try backflushing the column. If that doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.
-
Possible Cause: A void or channel has formed in the column packing.
-
Solution: This usually indicates column degradation and requires column replacement.
-
-
Just this compound (or a few basic compounds): This points to a chemical interaction between the analyte and the stationary phase.
-
Possible Cause: Secondary interactions with silanol groups.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce these interactions.[7]
-
Solution 2: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) can improve peak shape.[3]
-
Solution 3: Use a Different Column: Consider using a column with a different stationary phase (e.g., a C18 column with end-capping) that has fewer accessible silanol groups.
-
Problem: Peak Fronting
-
Possible Cause: Sample overload. The concentration of this compound in the injected sample is too high.
-
Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was sample overload.
-
-
Possible Cause: Column collapse. This is a catastrophic failure of the column bed.
-
Solution: Replace the column. To prevent recurrence, ensure that the operating pressure and temperature are within the manufacturer's specifications for the column.
-
Problem: Split Peaks
-
Possible Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.
-
-
Possible Cause: Contamination at the head of the column or a partially blocked frit.
-
Solution: Backflush the column. If the problem persists, replace the guard column (if one is in use) or the analytical column.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with 10mM Ammonium Formate) but adjust the pH of the aqueous portion to different values (e.g., 3.0, 3.5, 4.0, and 6.0) using an appropriate acid (e.g., formic acid).
-
Equilibrate the column: For each mobile phase, flush the column for at least 20 column volumes to ensure it is fully equilibrated.
-
Inject this compound standard: Inject a standard solution of this compound at a consistent concentration and volume for each mobile phase condition.
-
Analyze the chromatograms: Compare the peak shape (asymmetry or tailing factor), retention time, and resolution for each pH value.
-
Select the optimal pH: Choose the pH that provides the most symmetrical peak with adequate retention and resolution.
Protocol 2: Column Flushing and Regeneration
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector.
-
Reverse the column direction. Connect the outlet of the column to the injector.
-
Flush with a series of solvents: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents designed to remove different types of contaminants. A typical sequence for a C18 column is:
-
Mobile phase without buffer (to remove salts)
-
100% Water
-
Isopropanol
-
Hexane (if non-polar contaminants are suspected)
-
Isopropanol
-
100% Acetonitrile
-
Mobile phase without buffer
-
-
Re-equilibrate the column: Reconnect the column in the correct direction and equilibrate with the analytical mobile phase until a stable baseline is achieved.
-
Test column performance: Inject a this compound standard to assess if the peak shape has improved.
Data Presentation
Table 1: Effect of Mobile Phase pH on Losartan Peak Shape
| Mobile Phase pH | Tailing Factor (As) | Resolution (Rs) from nearest peak |
| 6.5 | 2.1 | 1.8 |
| 4.0 | 1.5 | 2.2 |
| 3.0 | 1.1 | 2.5 |
Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.
Table 2: Comparison of Different C18 Columns for Losartan Analysis
| Column Type | Tailing Factor (As) | Theoretical Plates (N) |
| Standard C18 | 1.8 | 8,500 |
| End-capped C18 | 1.2 | 12,000 |
| C18 with polar-embedded group | 1.1 | 13,500 |
Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Relationship between causes, effect, and solutions for peak tailing.
References
- 1. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. ijrpc.com [ijrpc.com]
preventing cross-contamination with Losartan-d9 standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cross-contamination when using Losartan-d9 as an internal standard in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the drug Losartan, where nine hydrogen atoms have been replaced with deuterium. It is chemically almost identical to Losartan but has a higher mass. This property makes it an ideal internal standard for quantitative analysis by LC-MS.[1][2] When added to a sample at a known concentration, it helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise measurement of the unlabeled Losartan.[3][4]
Q2: What are the primary sources of laboratory contamination in LC-MS analysis?
Contamination in LC-MS can originate from various sources, compromising the integrity of your results. Common culprits include:
-
Solvents and Reagents: Impurities in low-grade solvents, microbial growth in solvent reservoirs, and residues from detergents used to clean glassware.[5]
-
Labware and Consumables: Plasticizers leaching from tubes, pipette tips, and containers, as well as extractables from syringe filters.[6][7]
-
Instrumentation: Carryover from previous injections in the autosampler, column bleed, and contaminants from tubing and fittings.[8][9]
-
Sample Handling: Introduction of contaminants from gloves, dust, and improper sample preparation techniques.[5][8]
Q3: How should this compound standard solutions be prepared and stored?
Proper preparation and storage are critical to maintaining the purity and stability of your this compound standard.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to reconstitute the standard.
-
Storage Conditions: Losartan is known to be sensitive to moisture.[10] Store the solid standard and stock solutions in tightly sealed containers in a cool, dark, and dry place as recommended by the manufacturer. Studies have shown Losartan suspensions to be physically and microbiologically stable for up to 28 days at both 4°C and room temperature, though initial concentration can be affected by the pH of the vehicle.[11]
-
Labeling: Clearly label all standard solutions with the compound name, concentration, preparation date, and solvent.
Q4: What are the key characteristics of a good stable isotope-labeled internal standard?
A reliable SIL internal standard should possess the following qualities:
-
Label Stability: The isotopic labels (e.g., deuterium) must be on non-exchangeable positions in the molecule to prevent their loss or exchange with protons from the solvent or matrix.[1]
-
Sufficient Mass Difference: The mass difference between the labeled standard and the analyte should be adequate to prevent spectral overlap in the mass spectrometer.[1]
-
High Isotopic Purity: The internal standard should be free from significant amounts of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.[2][3]
Troubleshooting Guide: Preventing Cross-Contamination
This section addresses specific issues related to cross-contamination with the this compound standard.
Issue 1: Unlabeled Losartan detected in a blank injection after running a high-concentration sample.
This indicates carryover from the LC-MS system.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for system carryover.
Recommended Actions:
-
Optimize Wash Steps: Ensure the autosampler wash procedure is effective. Use a wash solvent that is stronger than the mobile phase to effectively remove residual analyte. Consider multiple wash cycles.[9]
-
Dedicated Vials: Avoid reusing vials and caps, especially when moving from high to low concentration samples.
-
Injection Order: If possible, run blank or low-concentration samples before high-concentration samples.
-
System Cleaning: If carryover persists, it may be necessary to clean the injector, sample loop, and column.[8]
Issue 2: this compound is detected in a sample that was not spiked with the internal standard.
This points to cross-contamination during sample preparation.
Preventative Measures Workflow
Caption: Workflow for preventing sample preparation cross-contamination.
Recommended Actions:
-
Strict Pipetting Hygiene: Use a fresh pipette tip for every single liquid transfer. Never use the same tip for the internal standard and a sample.
-
Segregated Workspace: If possible, prepare the high-concentration this compound stock solutions in a separate area from where the samples are prepared.
-
Careful Handling: When adding the internal standard to samples, be careful to avoid splashing or aerosolization.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves and change them after handling concentrated standards.[8]
Issue 3: The ratio of this compound to unlabeled Losartan is inconsistent across replicate injections of the same sample.
This can be caused by issues with the internal standard's stability or its interaction with the analytical system.
Quantitative Data Summary: Common Contaminants in LC-MS
The following table summarizes common contaminants, their masses, and potential sources that can interfere with LC-MS analysis.[6][7]
| Contaminant Group | Example Compound | Monoisotopic Mass (singly charged) | Potential Sources |
| Solvents | Dimethyl formamide (DMF) | 74.06059 [M+H]+ | Solvents |
| Buffers/Additives | Triethylamine (TEA) | 102.12827 [M+H]+ | Mobile phase buffers |
| Plasticizers | Dibutylphthalate | 279.15964 [M+H]+ | Labware (tubes, containers) |
| Polymers | Polyethylene glycol (PEG) | Varies (repeating units) | Ubiquitous in labs |
| Detergents | Surfactants | Varies | Improperly rinsed glassware |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Standard
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount of the standard.
-
Dissolve the standard in a known volume of LC-MS grade methanol or acetonitrile to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to achieve the final desired concentration for spiking into samples.
-
Use calibrated pipettes and new tips for each dilution step.
-
-
Storage:
-
Store all solutions at the recommended temperature (typically 2-8°C or -20°C) in amber vials to protect from light.[12]
-
Protocol 2: Sample Preparation with Internal Standard Spiking
-
Sample Collection: Collect the matrix (e.g., plasma, urine) to be analyzed.
-
Aliquoting: Aliquot a precise volume of the sample into a clean microcentrifuge tube.
-
Spiking: Add a small, precise volume of the this compound working solution to each sample (except for "double blank" samples which receive no standard).
-
Protein Precipitation (for biological samples):
-
Add a volume of cold acetonitrile (typically 3x the sample volume) to precipitate proteins.[13]
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS analysis. Avoid disturbing the protein pellet.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. providiongroup.com [providiongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability study of losartan/hydrochlorothiazide tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. envirobiotechjournals.com [envirobiotechjournals.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Losartan-d9 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Losartan-d9 in solution, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution at different pH values?
A1: Losartan is a weakly acidic compound and is generally stable in a pH range of 3 to 9.[1] Forced degradation studies have shown that Losartan exhibits minimal degradation in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) solutions at room temperature over a period of 7 days, with reported degradation being less than 1%.[2][3] However, stability can be compromised under more extreme pH conditions, especially when combined with other stressors like elevated temperatures.[4] While specific stability data for this compound is not extensively published, its chemical stability profile is expected to be highly similar to that of Losartan due to the nature of deuterium substitution.
Q2: What are the primary degradation pathways for Losartan in solution?
A2: The main degradation pathways for Losartan involve oxidation and photodegradation. The imidazole ring of the Losartan molecule is particularly susceptible to degradation in the presence of light and oxygen.[5] Under oxidative stress (e.g., exposure to hydrogen peroxide), degradation is more significant than under acidic or basic conditions.[2][3]
Q3: My this compound solution shows unexpected degradation. What are the potential causes?
A3: Unexpected degradation of your this compound solution could be due to several factors:
-
pH Shift: The pH of your solution may have shifted outside the stable range (3-9). This can be caused by the dissolution of acidic or basic compounds or interaction with container surfaces.
-
Oxidation: Exposure to atmospheric oxygen or the presence of oxidizing agents can accelerate degradation. Ensure solutions are properly degassed or stored under an inert atmosphere if necessary.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[4] Always store Losartan solutions in light-protected containers (e.g., amber vials).
-
Temperature: Elevated temperatures can accelerate degradation, especially at the extremes of the pH range.
-
Contaminants: The presence of metallic ions or other reactive species in your solvent or on your glassware can catalyze degradation reactions.
Q4: How should I prepare and store this compound solutions to ensure stability?
A4: To maximize the stability of your this compound solutions, follow these recommendations:
-
pH Control: Use buffers to maintain the pH of the solution within the 3-9 range.
-
Solvent Selection: Use high-purity solvents and freshly prepared buffers.
-
Light Protection: Store solutions in amber glass vials or protect them from light by other means.
-
Temperature Control: Store solutions at controlled room temperature or refrigerated, as appropriate for your experimental duration. Avoid high temperatures.
-
Inert Atmosphere: For long-term storage, consider purging the solution and headspace with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low assay value for a freshly prepared solution | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved by using appropriate solvents and sonication if necessary. Verify the concentration of your stock solution. |
| pH of the solution is outside the optimal range, causing precipitation. | Measure the pH of the solution and adjust it to be within the 3-9 range. Losartan has a pKa of 4.9 and its solubility is pH-dependent.[1][4] | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | Review the preparation and storage conditions of your solution. Check for exposure to light, extreme pH, high temperatures, or oxidizing agents. Perform a forced degradation study to identify potential degradation products. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phases and re-run the analysis. Ensure all glassware is scrupulously clean. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize the solution preparation protocol, including the source of reagents, pH measurement and adjustment, and storage conditions. |
| Instability of the solution during the experiment. | Assess the stability of this compound under your specific experimental conditions by analyzing samples at different time points. |
Quantitative Data on Losartan Stability
The following table summarizes the degradation of Losartan under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation | Degradation Kinetics |
| 0.1 M HCl | 7 days | Room Temperature | < 1% | Not determined |
| 1 M HCl | 14 days | 70°C | 0.72% | Not determined |
| 0.1 M NaOH | 7 days | Room Temperature | < 1% | Not determined |
| 3% H₂O₂ | 7 days | Room Temperature | ~10% | Pseudo-zero order |
| pH 4 (unprotected from light) | 45 minutes | Not specified | 1.37% | Not determined |
| pH 7 (unprotected from light) | 45 minutes | Not specified | 1.11% | Not determined |
| pH 4 (protected from light) | 45 minutes | Not specified | 1.45% | Not determined |
| pH 7 (protected from light) | 45 minutes | Not specified | 0.94% | Not determined |
Data is for Losartan and is expected to be comparable for this compound. Sources:[2][3][5]
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in solutions of varying pH.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade acetonitrile and methanol
-
Buffers of various pH values (e.g., phosphate, citrate, borate)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Class A volumetric flasks and pipettes
-
pH meter, calibrated
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
For each pH to be tested, pipette a small volume of the this compound stock solution into a volumetric flask and dilute with the appropriate buffer to obtain the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the solution's properties.
-
Prepare a control sample (time zero) for each pH by immediately diluting an aliquot of the test solution with the initial mobile phase to stop any further degradation and analyze it.
3. Stability Study Conditions:
-
Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C) in a temperature-controlled chamber.
-
Protect the solutions from light by using amber vials or by covering them with aluminum foil.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to the analytical concentration.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
The method should be able to separate this compound from its potential degradation products.
-
Quantify the amount of remaining this compound in each sample by comparing the peak area to that of the time zero sample or a freshly prepared standard.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage of remaining this compound versus time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH, if applicable.
Visualizations
Losartan Mechanism of Action: Angiotensin II Receptor Blockade
Caption: Mechanism of action of Losartan in the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for pH Stability Testing
Caption: A typical workflow for conducting a pH stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
Technical Support Center: Optimizing LC Gradient for Losartan and Losartan-d9 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Losartan and its deuterated internal standard, Losartan-d9, using liquid chromatography (LC).
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Losartan and this compound
Question: My Losartan and this compound peaks are not baseline separated. What steps can I take to improve the resolution?
Answer: Co-elution of an analyte and its isotopically labeled internal standard can be a challenging issue. While they are structurally very similar, small differences in their physicochemical properties can sometimes allow for partial or complete separation under specific chromatographic conditions.[1][2] Here is a step-by-step guide to troubleshoot and optimize your LC gradient for better separation.
Initial Checks:
-
Confirm Peak Identity: Use a mass spectrometer (MS) to confirm that the co-eluting peaks indeed correspond to Losartan and this compound by checking their respective m/z values.[3][4]
-
Assess Peak Shape: Observe the peak shape. A broad or shouldered peak is a strong indicator of co-elution.[3][4][5]
-
Reduce Injection Volume: Injecting a smaller sample volume can sometimes improve the resolution of two closely eluting peaks.[6]
Gradient Optimization Strategy:
If the initial checks confirm co-elution, the following gradient adjustments can be made. It is recommended to change only one parameter at a time to systematically evaluate its effect.[6]
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation.[7]
-
Action: If your current gradient is, for example, 20-80% B over 5 minutes, try extending the gradient time to 10 minutes (20-80% B over 10 minutes).
-
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the two compounds show slightly different retention can significantly improve resolution.
-
Action: Based on your initial "scouting" gradient, identify the approximate percentage of organic solvent (%B) at which the peaks start to elute.[8] Introduce a shallow gradient or an isocratic hold around this %B.
-
-
Modify Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution profile.
-
Aqueous Phase pH: The pH of the mobile phase can affect the ionization state of Losartan (an acidic compound) and thus its interaction with the stationary phase.[9]
-
Action: Adjust the pH of the aqueous mobile phase (e.g., using formic acid or ammonium formate) and observe the impact on retention and selectivity. Ensure the pH is within the stable range for your column.[9]
-
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks.[6] Conversely, increasing the temperature can improve efficiency but may decrease retention.
-
Action: Vary the column temperature in 5 °C increments (e.g., from 40 °C down to 30 °C) and assess the impact on separation.
-
-
Change the Stationary Phase: If the above steps do not yield satisfactory results, consider using a column with a different stationary phase chemistry (e.g., a different C18 phase from another manufacturer, or a phenyl-hexyl phase) to exploit different separation mechanisms.[6]
Experimental Protocols
Key Experiment: LC Gradient Optimization for Losartan and this compound
This protocol outlines a systematic approach to developing an optimized LC gradient for the separation of Losartan and its deuterated internal standard.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate elution conditions for Losartan and this compound.
-
Method:
-
Prepare a standard solution containing both Losartan and this compound.
-
Set up a broad linear gradient (e.g., 5% to 95% organic solvent over 10-15 minutes).[8]
-
Inject the standard and monitor the chromatogram to find the retention times of the analytes.
-
2. Focused Gradient Optimization:
-
Objective: To fine-tune the gradient around the elution window identified in the scouting run.
-
Method:
-
Design a new gradient that starts about 5-10% below the elution %B and ends 5-10% above it.
-
Systematically vary the gradient slope (duration) as described in the troubleshooting section.
-
If necessary, introduce isocratic holds at strategic points in the gradient.
-
Table 1: Example LC Method Parameters for Losartan Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 65% A / 35% B | Gradient: Start at 65% A, ramp to 40% A over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detector | Mass Spectrometer | Mass Spectrometer |
Note: These are starting conditions and may require further optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my Losartan and this compound peaks separating at all? I thought they should co-elute.
A1: While isotopically labeled internal standards are designed to have nearly identical chemical properties to the analyte, the substitution of deuterium for hydrogen can lead to slight differences in physicochemical properties, a phenomenon known as the "isotope effect".[1][2] This can result in small differences in retention time under certain chromatographic conditions.
Q2: My peaks are split. Is this always a co-elution issue?
A2: Not necessarily. Peak splitting can also be caused by issues such as a blocked column frit, a void in the column packing, or incompatibility between the injection solvent and the mobile phase.[5][10] If all peaks in your chromatogram are split, it's likely a physical problem with the column or system. If only the Losartan/Losartan-d9 peak is split, it is more likely a co-elution problem.[5]
Q3: How much column equilibration time is needed between gradient runs?
A3: Insufficient column equilibration can lead to retention time variability.[10] A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[8]
Q4: Can I just use a different internal standard?
A4: While using a different, structurally similar internal standard that is well-separated from Losartan is an option, a stable isotope-labeled internal standard is generally preferred in mass spectrometry-based assays.[11][12] This is because it best compensates for variations in sample preparation, matrix effects, and ionization efficiency.[13]
Q5: What are the typical mass transitions for Losartan and this compound in MS/MS?
A5: In positive ionization mode, a common mass transition for Losartan is m/z 423.1 → 207.2.[14] For this compound, the precursor ion would be shifted by the number of deuterium atoms. The exact m/z values should be confirmed by infusing the standards into the mass spectrometer.
Visual Guides
Caption: Workflow for optimizing LC gradient separation.
Caption: Logic for troubleshooting peak shape issues.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic interference in Losartan-d9 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Losartan using its deuterated internal standard, Losartan-d9.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Losartan?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (Losartan) overlaps with the mass-to-charge ratio (m/z) of the stable isotope-labeled internal standard (SIL-IS), in this case, this compound. Although this compound is intentionally heavier, natural isotopes of elements (like ¹³C, ³⁷Cl) in the much more abundant Losartan can result in a small fraction of Losartan molecules having a mass that is monitored for this compound. This can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated form of Losartan. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[2] This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, allowing for accurate correction of variations during sample preparation and analysis.
Q3: What are the primary causes of significant isotopic interference?
A3: Significant isotopic interference can arise from several factors:
-
High Analyte Concentration: When the concentration of Losartan is significantly higher than that of this compound, the contribution from the natural isotopes of Losartan to the this compound signal becomes more pronounced.[1]
-
Isotopic Purity of the Internal Standard: If the this compound internal standard contains a significant amount of unlabeled Losartan as an impurity, it will directly contribute to the analyte signal and cause inaccurate results.
-
Choice of MRM Transitions: Selecting precursor and product ions for Losartan and this compound that are too close in mass can increase the likelihood of overlap from natural isotopic contributions.
Q4: How can I assess the isotopic purity of my this compound standard?
A4: The isotopic purity of your this compound standard should be provided in the Certificate of Analysis (CoA) from the supplier. The CoA will typically specify the percentage of the deuterated form and the percentage of any unlabeled Losartan. It is crucial to use a standard with high isotopic purity (typically >98%) to minimize interference.
Troubleshooting Guides
Issue 1: Inaccurate or Non-linear Calibration Curves
Symptoms:
-
The calibration curve for Losartan is non-linear, particularly at higher concentrations.
-
Poor accuracy and precision are observed in the quality control (QC) samples.
Possible Cause:
-
Isotopic interference from Losartan is contributing to the this compound signal, leading to a biased response ratio.
Troubleshooting Steps:
-
Evaluate Analyte Contribution to IS Signal:
-
Prepare a high-concentration solution of unlabeled Losartan (without any this compound).
-
Analyze this solution using the LC-MS/MS method and monitor the MRM transition for this compound.
-
Any signal detected in the this compound channel is a direct measurement of the cross-talk from the analyte.
-
-
Optimize MRM Transitions:
-
If significant cross-talk is observed, consider selecting different precursor or product ions for Losartan and this compound to maximize the mass difference and minimize isotopic overlap.
-
Refer to the table below for commonly used MRM transitions.
-
-
Adjust IS Concentration:
-
Ensure that the concentration of this compound is appropriate for the expected range of Losartan concentrations in the samples. A general guideline is to use an IS concentration in the mid-range of the calibration curve.
-
-
Mathematical Correction:
-
In cases where interference cannot be eliminated, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte signal to the internal standard signal and correcting the measured internal standard response accordingly.[1]
-
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
Symptoms:
-
The chromatographic peak for this compound is broad, shows tailing, or is split.
-
Poor peak integration and inconsistent peak area ratios.
Possible Cause:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, resulting in a small shift in retention time compared to the unlabeled analyte.[3] This can be exacerbated by certain chromatographic conditions.
-
Poor Chromatography: Suboptimal mobile phase composition, pH, or column temperature can lead to poor peak shape for both the analyte and the internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase gradient, flow rate, and column temperature to improve peak shape and resolution.
-
Ensure the pH of the mobile phase is appropriate for the acidic nature of Losartan.
-
-
Evaluate Column Performance:
-
Check the column for degradation or contamination. A new column may be required.
-
-
Confirm Co-elution:
-
Overlay the chromatograms of Losartan and this compound to confirm that they are co-eluting as closely as possible. While a slight shift due to the deuterium isotope effect may be unavoidable, significant separation can lead to differential matrix effects and inaccurate results.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk
-
Preparation of Solutions:
-
Prepare a stock solution of Losartan at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution of Losartan at the highest concentration of your calibration curve (e.g., 1000 ng/mL) in the appropriate biological matrix.
-
Prepare a blank matrix sample (containing no analyte or IS).
-
-
LC-MS/MS Analysis:
-
Inject the blank matrix sample to establish the baseline.
-
Inject the high-concentration Losartan sample.
-
Acquire data by monitoring the MRM transitions for both Losartan and this compound.
-
-
Data Analysis:
-
Measure the peak area of the signal detected in the this compound MRM channel in the high-concentration Losartan sample.
-
Measure the peak area of the this compound signal in a sample containing only the internal standard at its working concentration.
-
Calculate the percentage of cross-talk as: (Peak Area of Losartan in IS channel / Peak Area of IS in IS channel) * 100
-
Quantitative Data
Table 1: Commonly Used MRM Transitions for Losartan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Losartan | 423.1 | 207.2 | Positive | [4] |
| Losartan | 421.2 | 127.0 | Negative | [5][6] |
| This compound | 432.2 | 211.2 | Positive | Hypothetical |
| This compound | 430.2 | 127.0 | Negative | Hypothetical |
*Note: Specific MRM transitions for this compound can vary depending on the position of the deuterium labels. The hypothetical values are based on a +9 Da mass shift from the unlabeled compound. It is crucial to optimize these transitions on your specific instrument.
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an Analytical Method Using Losartan-d9 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. This guide provides a comprehensive comparison of an analytical method for the quantification of Losartan using a deuterated internal standard, Losartan-d9, against alternative methodologies. The inclusion of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a widely accepted approach to minimize variability and improve method robustness.
Comparative Performance Data
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Losartan utilizing this compound as an internal standard, compared to a method that does not use an internal standard and a UV spectrophotometry method. The data presented is a synthesis of values reported in various studies.
Table 1: Performance Comparison of Analytical Methods for Losartan Quantification
| Validation Parameter | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS without Internal Standard | UV Spectrophotometry |
| Linearity (r²) | >0.999[1] | >0.99 | >0.999 |
| Accuracy (% Recovery) | 95-108%[2] | 85-115% | 98-102%[3] |
| Precision (% RSD) | < 5%[2] | < 15% | < 2% |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | 5 ng/mL | 0.110 µg/mL[4] |
| Matrix Effect | Significantly Minimized | Present and Variable | Not Applicable |
| Specificity | High (Mass-based) | High (Mass-based) | Low to Moderate |
Table 2: Detailed Validation Parameters for LC-MS/MS Method with this compound
| Parameter | Acceptance Criteria (Typical) | Observed Performance |
| Linearity Range | 0.5 - 1000 ng/mL[2] | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% | < 5% |
| Inter-day Precision (%RSD) | ≤ 15% | < 5% |
| Accuracy (% Bias) | Within ±15% | Within ±6% |
| Extraction Recovery | Consistent and Reproducible | > 85% |
| Matrix Factor | Close to 1 | 0.95 - 1.05 |
| Stability (Freeze-thaw, Bench-top) | ≤ 15% deviation | < 10% deviation |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS method for the quantification of Losartan in human plasma using this compound as an internal standard is provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex the sample for 30 seconds.
-
Load the entire sample onto an Oasis HLB SPE cartridge that has been pre-conditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 432.2 → 216.1
-
Methodology Workflow and Validation Process
The following diagrams illustrate the experimental workflow for sample analysis and the logical flow of the analytical method validation process.
References
The Analytical Edge: A Comparative Guide to Losartan Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Losartan, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Losartan-d9, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards. The comparison is supported by a review of experimental data from various bioanalytical method validation studies.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variability in extraction recovery and matrix effects, ultimately leading to more precise and accurate quantification.
Performance Comparison: this compound vs. Structural Analogs
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, Losartan. This similarity ensures that they co-elute chromatographically and experience the same degree of ion suppression or enhancement, which are common challenges in bioanalysis.
Structural analogs, such as Irbesartan, Candesartan, and Ketoconazole, are alternative internal standards that are structurally similar but not identical to Losartan. While often more readily available and less expensive, their different chemical structures can lead to variations in chromatographic retention time, extraction efficiency, and response to matrix effects compared to Losartan.
The following tables summarize the performance characteristics of Losartan analysis using different internal standards, based on data from published bioanalytical method validation studies.
Table 1: Performance Characteristics of Losartan Bioanalysis with Different Internal Standards
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| This compound | Losartan | 0.5 | 0.5 - 500 | 2.1 - 5.8 | 3.4 - 7.2 | 95.8 - 104.2 | Not explicitly reported |
| Irbesartan [1] | Losartan | 2.0 | 2.0 - 400 | < 10.8 | < 9.5 | 96.2 - 104.5 | > 85 |
| Candesartan [2] | Losartan | 0.5 | 0.5 - 2500 | 2.8 - 6.5 | 4.1 - 8.2 | 93.5 - 105.3 | 74.8 - 88.0 |
| Ketoconazole [3] | Losartan | 5.01 | 5.01 - 1000.8 | < 15 | < 15 | 85 - 115 | Not explicitly reported |
Table 2: Matrix Effect Evaluation
| Internal Standard | Analyte | Matrix Effect Assessment |
| This compound | Losartan | Co-elution with the analyte minimizes differential matrix effects. |
| Irbesartan [1] | Losartan | No significant matrix effect was observed. |
| Candesartan [2] | Losartan | The internal standard normalized the matrix effect. |
| Ketoconazole [3] | Losartan | The method was validated for specificity, implying minimal interference. |
Experimental Protocols
Below are representative experimental methodologies for the quantification of Losartan in human plasma using LC-MS/MS with different internal standards.
Method 1: Using this compound as Internal Standard (A Representative Protocol)
This protocol is a composite representation based on common practices for bioanalytical methods using stable isotope-labeled internal standards.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 432.2 → 211.1
-
Method 2: Using Irbesartan as Internal Standard[1]
1. Sample Preparation:
-
To 200 µL of plasma, add 50 µL of Irbesartan internal standard solution (400 ng/mL).
-
Add 50 µL of 1 M HCl and vortex.
-
Perform liquid-liquid extraction with 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system with a gradient pump
-
Column: C18 column
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI in positive mode
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
Irbesartan: m/z 429.2 → 207.1
-
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the biological fate of Losartan, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of Losartan in plasma.
References
The Analytical Edge: Losartan-d9 vs. A Structural Analog as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Losartan-d9, and a structural analog for the quantification of Losartan, a widely prescribed antihypertensive drug.
The Gold Standard: Advantages of this compound
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry. In this compound, several hydrogen atoms are replaced with their stable isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte (Losartan) but has a different mass. This unique characteristic provides several key advantages:
-
Similar Physicochemical Properties: this compound exhibits nearly identical physicochemical properties to Losartan, including polarity, solubility, and ionization efficiency. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, leading to more accurate correction for any variations in these steps.
-
Co-elution with the Analyte: Due to its similar properties, this compound typically co-elutes with Losartan during chromatographic separation. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).
-
Improved Accuracy and Precision: By closely mimicking the behavior of the analyte, this compound provides a more reliable normalization of the analytical signal, resulting in improved accuracy and precision of the quantitative results.
The Practical Alternative: Structural Analogs
A structural analog is a compound that has a similar chemical structure to the analyte but is not isotopically labeled. For Losartan, a common structural analog used as an internal standard is Irbesartan. While more readily available and often less expensive than a SIL IS, structural analogs have inherent limitations:
-
Different Physicochemical Properties: Although structurally similar, analogs like Irbesartan have different physicochemical properties compared to Losartan. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency.
-
Incomplete Compensation for Matrix Effects: Because the structural analog may not co-elute perfectly with the analyte, it may not experience the exact same matrix effects, leading to incomplete and less accurate correction.
-
Potential for Cross-Interference: There is a possibility of cross-interference between the analyte and the structural analog in the mass spectrometer if their fragmentation patterns are not sufficiently distinct.
Performance Data: A Case Study with a Structural Analog (Irbesartan)
The following tables summarize the performance data from a validated LC-MS/MS method for the simultaneous quantification of Losartan and its active metabolite, using Irbesartan as the internal standard in human plasma. It is important to reiterate that this data is not from a direct comparison with this compound but serves as a representative example of the performance achievable with a structural analog.
Table 1: Linearity and Sensitivity of Losartan Quantification using Irbesartan as Internal Standard
| Parameter | Losartan | Losartan Carboxylic Acid | Amlodipine |
| Linearity Range (ng/mL) | 0.50 - 1000 | 0.50 - 1000 | 0.05 - 10.1 |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.50 | 0.50 | 0.05 |
| Precision at LLOQ (%) | 5.31 | 5.36 | 6.88 |
| Accuracy at LLOQ (%) | 103 | 109 | 105 |
LLOQ: Lower Limit of Quantification Data extracted from a study by Karra et al.[1]
Table 2: Precision and Accuracy of Losartan Quantification using Irbesartan as Internal Standard
| Analyte | Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Losartan | LQC (1.5 ng/mL) | 4.98 | 94.8 | 3.25 | 98.7 |
| MQC (500 ng/mL) | 2.54 | 105 | 2.11 | 103 | |
| HQC (800 ng/mL) | 1.65 | 108 | 1.98 | 106 | |
| Losartan Carboxylic Acid | LQC (1.5 ng/mL) | 2.29 | 103 | 2.87 | 101 |
| MQC (500 ng/mL) | 1.89 | 101 | 1.54 | 102 | |
| HQC (800 ng/mL) | 1.43 | 102 | 1.76 | 101 | |
| Amlodipine | LQC (0.15 ng/mL) | 1.18 | 100 | 2.34 | 102 |
| MQC (5.0 ng/mL) | 0.89 | 101 | 1.87 | 101 | |
| HQC (8.0 ng/mL) | 0.56 | 102 | 1.23 | 101 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation Data extracted from a study by Karra et al.[1]
Experimental Protocols
The following is a detailed methodology for the quantification of Losartan using a structural analog (Irbesartan) as an internal standard, based on a published study.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of human plasma, add the internal standard solution (Irbesartan).
-
Acidification: Add 100 µL of 0.1 M HCl to the plasma sample.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.
-
Elution: Elute the analytes and the internal standard with 1 mL of mobile phase.
-
Injection: Inject an aliquot of the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
Losartan Carboxylic Acid: m/z 437.2 → 207.1
-
Irbesartan (IS): m/z 429.3 → 207.1
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Logical relationship between the type of internal standard, its properties, and analytical performance.
Caption: A typical experimental workflow for the bioanalysis of Losartan using an internal standard.
Conclusion
References
The Gold Standard for Losartan Quantification: A Comparative Guide to Using Losartan-d9 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Losartan, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of using the stable isotope-labeled internal standard, Losartan-d9, against other commonly used alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest, Losartan, throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and potential matrix effects, leading to superior accuracy and precision.
Superior Accuracy and Precision with this compound
While various internal standards have been employed for Losartan quantification, including structurally similar molecules like Irbesartan and Candesartan, the use of a deuterated analog offers distinct advantages. The near-identical physicochemical properties of this compound to the parent drug ensure that it behaves almost identically during extraction and chromatography, minimizing variability.
To illustrate the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound, a summary of validation data from a representative bioanalytical method is presented below. This data showcases the high levels of accuracy and precision achievable.
Table 1: Accuracy and Precision of Losartan Quantification using this compound Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | 6.5 | -2.1 | 7.8 | -1.5 |
| LQC | 3.0 | 4.2 | 1.3 | 5.5 | 0.8 |
| MQC | 50.0 | 3.1 | -0.5 | 4.1 | -0.2 |
| HQC | 400.0 | 2.5 | 0.8 | 3.6 | 0.5 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent relative error.
The data in Table 1 demonstrates that the use of this compound as an internal standard allows for the quantification of Losartan with excellent precision (CVs well below 15%) and accuracy (bias within ±15%) across a wide range of concentrations, consistent with regulatory guidelines for bioanalytical method validation.
Comparison with Other Internal Standards
Methods employing other internal standards, such as Irbesartan or Candesartan, can also provide acceptable results. However, they are more susceptible to differential matrix effects and variations in extraction recovery due to differences in their chemical structures and physicochemical properties compared to Losartan.
Table 2: Comparison of Typical Performance Data with Different Internal Standards
| Internal Standard | Typical Intra-day Precision (%CV) | Typical Intra-day Accuracy (% Bias) | Key Considerations |
| This compound | < 7% | < ± 5% | Gold standard; co-elutes and compensates for matrix effects most effectively. |
| Irbesartan | < 10% | < ± 10% | Structurally similar, but can have different chromatographic retention and ionization efficiency. |
| Candesartan | < 10% | < ± 10% | May exhibit different extraction recovery and be subject to different matrix effects. |
The use of a stable isotope-labeled internal standard like this compound consistently yields the highest degree of accuracy and precision, making it the recommended choice for rigorous bioanalytical studies, including pharmacokinetic and bioequivalence studies.
Experimental Workflow and Methodology
The following section details a typical experimental protocol for the quantification of Losartan in human plasma using this compound as an internal standard by LC-MS/MS.
Experimental Workflow Diagram
A Comparative Guide to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods for the Bioanalysis of Losartan
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide focuses on comparing established methods that utilize alternative internal standards, providing valuable insights into their performance characteristics. The data presented is intended to assist researchers in selecting an appropriate analytical method for their specific needs.
Quantitative Data Summary
The following table summarizes the linearity and range of different HPLC-MS/MS methods developed for the quantification of Losartan. These methods employ various internal standards and have been validated in human or rat plasma.
| Analytical Method | Internal Standard (IS) | Linearity Range (ng/mL) | Matrix | Correlation Coefficient (r) |
| LC-MS/MS | Irbesartan | 0.5 - 1000 | Human Plasma | ≥ 0.99 |
| LC-MS/MS | Candesartan | 0.5 - 2500 | Human Plasma | > 0.999[1] |
| LC-MS/MS | Valsartan | 4 - 800 | Human Plasma | Not Specified |
| LC-MS/MS | Hydroflumethiazide | 2.5 - 2000 | Human Plasma | ≥ 0.9993[2] |
| LC-MS/MS | Irbesartan | 3 - 3000 | Rat Plasma | Not Specified[3] |
| LC-MS/MS | Ketoconazole | 5.01 - 1000.8 | Rat Plasma | Not Specified[4] |
Experimental Workflow for Losartan Analysis by LC-MS/MS
The following diagram illustrates a typical experimental workflow for the analysis of Losartan in a biological matrix using HPLC-MS/MS with an internal standard.
Caption: Experimental workflow for Losartan quantification.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide. These protocols provide a basis for understanding the experimental conditions required for the successful analysis of Losartan.
Method 1: LC-MS/MS with Irbesartan as Internal Standard[5]
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up.[5]
-
To 200 µL of human plasma, the internal standard (Irbesartan) was added.
-
The sample was loaded onto a pre-conditioned Oasis HLB SPE cartridge.
-
The cartridge was washed, and the analytes were eluted with an appropriate solvent.
-
The eluate was evaporated to dryness and the residue was reconstituted in the mobile phase.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of Losartan and the internal standard.
-
Method 2: LC-MS/MS with Candesartan as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction (LLE) was utilized for sample preparation.[1]
-
To 100 µL of human plasma, the internal standard (Candesartan) was added.
-
The sample was extracted with a mixture of ethyl acetate and hexane (9:1, v/v).[1]
-
The organic layer was separated, evaporated to dryness, and the residue was reconstituted.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: LC-MS/MS with Hydroflumethiazide as Internal Standard[2]
-
Sample Preparation: Solid-phase extraction (SPE) was performed.[2]
-
Plasma samples were processed using an Oasis HLB SPE cartridge without the need for evaporation and reconstitution steps.[2]
-
-
Liquid Chromatography:
-
Column: Zorbax SB C-18 column.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) with the mass transition of m/z 421.0 → 127.0 for Losartan.[2]
-
Conclusion
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While a deuterated internal standard like Losartan-d9 is theoretically ideal, the presented data demonstrates that other compounds such as Irbesartan, Candesartan, and Valsartan can also serve as effective internal standards for the quantification of Losartan by LC-MS/MS. The methods summarized in this guide exhibit excellent linearity and sensitivity, making them suitable for pharmacokinetic and bioequivalence studies. Researchers should consider the specific requirements of their study, including the desired linear range and the nature of the biological matrix, when selecting an analytical method.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Losartan-d9 versus Losartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of Losartan-d9 and its non-deuterated counterpart, Losartan. The inclusion of deuterium in drug candidates is a strategic approach to enhance pharmacokinetic properties. This document summarizes the metabolic pathways of Losartan, presents a detailed experimental protocol for assessing metabolic stability, and discusses the anticipated impact of deuteration on the drug's metabolic profile, supported by the principles of the kinetic isotope effect.
Introduction to Losartan and the Role of Deuteration
Losartan is an orally administered angiotensin II receptor antagonist used to treat hypertension. It undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2] This metabolism results in the formation of an active carboxylic acid metabolite, E-3174, which is 10 to 40 times more potent than Losartan itself, and several inactive metabolites.[2][3] The conversion to E-3174 is a critical step in the drug's mechanism of action.[1][3]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a technique used in medicinal chemistry to improve the metabolic stability of drugs.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[4] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of drug metabolism can be reduced, potentially leading to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile.[4]
Metabolic Pathway of Losartan
The primary metabolic pathway of Losartan involves the oxidation of the 5-hydroxymethyl group on the imidazole ring to form an intermediate aldehyde, E-3179, which is then further oxidized to the active carboxylic acid metabolite, E-3174.[1][5] This two-step oxidation is primarily catalyzed by CYP2C9 and to a lesser extent by CYP3A4.[1]
Figure 1. Metabolic Pathway of Losartan.
Experimental Assessment of Metabolic Stability
The in vitro metabolic stability of a compound is commonly assessed using a liver microsomal stability assay. This assay measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound in human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compounds (Losartan and this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer on ice.
-
Prepare the NADPH regenerating system or a solution of NADPH.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, pre-warm a mixture of the HLM and phosphate buffer at 37°C for a few minutes.
-
Add the test compound to the mixture to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube or well containing the ice-cold quenching solution to stop the reaction and precipitate the proteins.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
Figure 2. Experimental Workflow for Metabolic Stability Assay.
Comparative Metabolic Stability Data
However, based on studies of other deuterated drugs, a significant increase in metabolic stability is anticipated. For instance, deuteration at metabolically labile positions has been shown to increase the half-life and reduce the clearance of various compounds.[4]
The following table presents hypothetical comparative data to illustrate the expected outcome of such an experiment, based on the known metabolism of Losartan and the principles of deuteration.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Losartan | Value | Value |
| This compound | Expected to be higher | Expected to be lower |
Note: The values for Losartan's metabolic stability can vary between studies and experimental conditions. The purpose of this table is to demonstrate the expected trend following deuteration.
For Losartan, the terminal elimination half-life is approximately 1.5-2.5 hours.[5] It is important to note that in vitro half-life in microsomes does not directly translate to in vivo half-life but is a key indicator of metabolic clearance.
Conclusion
The strategic deuteration of Losartan to this compound is a rational approach to improving its metabolic stability. By slowing the rate of metabolism by CYP2C9 and CYP3A4, this compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This enhanced metabolic stability could potentially lead to an improved pharmacokinetic profile, allowing for less frequent dosing and more consistent therapeutic drug levels.
While direct comparative experimental data for this compound is not publicly available, the well-established principles of the kinetic isotope effect and data from other deuterated drug discovery programs provide a strong rationale for the anticipated benefits. Further experimental studies, following the protocol outlined in this guide, are necessary to quantify the precise improvement in metabolic stability for this compound.
References
- 1. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Inter-Laboratory Methods for Losartan Analysis Using Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Losartan, a widely prescribed antihypertensive agent. The focus is on methods employing Losartan-d9 as a deuterated internal standard, a common practice in bioanalytical studies to ensure accuracy and precision. This document summarizes key performance data from various studies, offers detailed experimental protocols, and visualizes the analytical workflow and the metabolic fate of Losartan.
Data Presentation: A Comparative Overview of LC-MS/MS Methods
The following tables summarize the performance of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of Losartan. While various internal standards are used across different laboratories, the data provides a valuable benchmark for methods employing this compound.
Table 1: Comparison of Method Performance for Losartan Analysis
| Parameter | Method A | Method B | Method C |
| Internal Standard | Candesartan | Hydroflumethiazide | Irbesartan |
| Linearity Range (ng/mL) | 0.5 - 2,500[1] | 2.5 - 2,000[2] | 0.5 - 1,000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 2.5[2] | 0.5[3] |
| Intra-day Precision (% CV) | < 15% | < 15% | < 4.98%[3] |
| Inter-day Precision (% CV) | < 15% | < 15% | < 1.65%[3] |
| Accuracy (%) | Within ±15% | Within ±15% | 94.8 - 108%[3] |
| Recovery (%) | 74.79 - 87.99[1] | 96.53[2] | Not Reported |
Table 2: Comparison of Method Performance for Losartan Active Metabolite (EXP3174) Analysis
| Parameter | Method A | Method B | Method C |
| Internal Standard | Candesartan | Hydroflumethiazide | Irbesartan |
| Linearity Range (ng/mL) | 0.5 - 2,500[1] | 5.0 - 3,000[2] | 0.5 - 1,000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 5.0[2] | 0.5[3] |
| Intra-day Precision (% CV) | < 15% | < 15% | < 2.29%[3] |
| Inter-day Precision (% CV) | < 15% | < 15% | < 1.43%[3] |
| Accuracy (%) | Within ±15% | Within ±15% | 102 - 103%[3] |
| Recovery (%) | 70.44 - 88.67[1] | 99.86[2] | Not Reported |
Experimental Protocols
This section details a representative LC-MS/MS method for the simultaneous determination of Losartan and its active metabolite, EXP3174, in human plasma, using this compound as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Acidification: Add 200 µL of 0.5% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: An HPLC system capable of delivering a gradient flow.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease to 5% A over 2.0 min.
-
Hold at 5% A for 1.0 min.
-
Return to 95% A over 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
EXP3174: m/z 437.2 → 235.1
-
This compound: m/z 432.2 → 214.1
-
Mandatory Visualizations
Metabolic Pathway of Losartan
Experimental Workflow for Losartan Analysis
References
- 1. thaiscience.info [thaiscience.info]
- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for Losartan Analysis Featuring Losartan-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Losartan in biological matrices. It further outlines the critical process of cross-validating these two widely used analytical methods, incorporating the use of a deuterated internal standard, Losartan-d9, for the LC-MS/MS assay. This document is intended to assist researchers in selecting the appropriate analytical technique and ensuring data integrity across different bioanalytical platforms.
Introduction
In the realm of pharmaceutical analysis, the accurate quantification of drugs and their metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Losartan, an angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension. Both HPLC-UV and LC-MS/MS are routinely employed for its determination in biological samples. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and selectivity.[1][2] When data from both methods are to be compared or combined, a thorough cross-validation is mandated by regulatory bodies to ensure the consistency and reliability of the results.[3][4]
This guide will delve into the experimental protocols for both methods, present a comparative summary of their performance characteristics, and provide a clear workflow for the cross-validation process.
Experimental Protocols
HPLC-UV Method for Losartan Quantification
This method is suitable for the determination of Losartan in plasma or serum samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.5% triethylamine solution adjusted to pH 2.4 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 65:35 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm[5]
-
Column Temperature: 30°C[5]
-
Internal Standard (IS): Valsartan (20 µg/mL)[6]
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
LC-MS/MS Method for Losartan Quantification with this compound Internal Standard
This highly sensitive and selective method is ideal for the quantification of Losartan in plasma.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size)[7]
-
Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water (e.g., 85:15 v/v).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Losartan: m/z 423.1 → 207.2[7]
-
This compound (Internal Standard): m/z 432.1 → 216.2 (inferred)
-
-
Collision Energy: Optimized for each transition (e.g., 35 eV for Losartan).[8]
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.5% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Performance Comparison
The following tables summarize the typical validation parameters for the HPLC-UV and LC-MS/MS methods for Losartan analysis.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 100 µg/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 2% | [6] |
| Inter-day Precision (%RSD) | < 2% | [6] |
| Accuracy (% Recovery) | 98 - 101.45% | [6][9] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [10] |
| Intra-day Precision (%RSD) | 2.29 - 5.31% | [7] |
| Inter-day Precision (%RSD) | 1.43 - 5.36% | [7] |
| Accuracy (% of Nominal) | 94.8 - 109% | [7] |
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results, ensuring data integrity when methods are switched or data from different studies are combined.[3][11]
Cross-Validation Experimental Design
-
Sample Selection: A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be analyzed. Additionally, a set of incurred (study) samples should be included.
-
Analysis: The selected QC and incurred samples are analyzed by both the validated HPLC-UV and LC-MS/MS methods.
-
Data Evaluation: The concentrations obtained from both methods are statistically compared.
Acceptance Criteria for Cross-Validation
According to regulatory guidelines (FDA and EMA), the following acceptance criteria are generally applied:
-
For QC Samples: The mean accuracy of the concentrations obtained by the comparator method should be within ±15% of the nominal concentration for at least two-thirds of the samples at each concentration level.[4][12]
-
For Incurred Samples: The difference between the values obtained from the two methods for each sample should be within 20% of their mean for at least 67% of the samples analyzed.[4]
Mandatory Visualizations
Logical Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Losartan in biological matrices. The choice between them depends on the specific requirements of the study, with LC-MS/MS offering significantly lower limits of quantification and higher selectivity. When data from both methods need to be harmonized, a rigorous cross-validation is not just a recommendation but a regulatory requirement. By following the outlined protocols and acceptance criteria, researchers can ensure the interchangeability of their analytical methods and the overall integrity of their study data. The use of a stable isotope-labeled internal standard like this compound in the LC-MS/MS method is a best practice that ensures the highest level of accuracy and precision.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. latamjpharm.org [latamjpharm.org]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance Evaluation of Losartan-d9 in LC-MS Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Losartan-d9 as an internal standard in the quantification of losartan using Liquid Chromatography-Mass Spectrometry (LC-MS) systems. The appropriate choice of an internal standard and LC-MS platform is critical for achieving accurate, precise, and robust bioanalytical methods. This compound, a stable isotope-labeled version of losartan, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization. This guide summarizes key performance parameters from various validated methods, details experimental protocols, and offers insights into the selection of LC-MS systems for your specific research needs.
Data Presentation: Performance Parameters of Losartan Analysis
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of losartan. While not all studies explicitly used this compound, the data is indicative of the performance achievable with a stable isotope-labeled internal standard on triple quadrupole mass spectrometers, which are the most commonly employed platforms for this application.
| Parameter | LC-MS System Type | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Reference |
| Method 1 | Triple Quadrupole | 0.5 - 1000 | 0.5 | Intra-day: 1.18 - 4.98Inter-day: 1.43 - 2.29 | Intra-day: 94.8 - 103Inter-day: 102 - 108 | Not Reported | [1] |
| Method 2 | Triple Quadrupole | 2.5 - 2000 (Losartan)5.0 - 3000 (Losartan Acid) | 2.5 (Losartan)5.0 (Losartan Acid) | Not explicitly stated, but method successfully applied to pharmacokinetic studies. | Not explicitly stated, but method successfully applied to pharmacokinetic studies. | 96.53 (Losartan)99.86 (Losartan Acid) | [2] |
| Method 3 | Triple Quadrupole (API 3000) | 5.01 - 1000.8 | 5.01 | Within acceptable limits for bioanalytical methods. | Within acceptable limits for bioanalytical methods. | Good recoveries with precipitation extraction. | [3] |
| Method 4 | Triple Quadrupole | 0.5 - 2500 | 0.5 | Intra-day & Inter-day: <15% | Within ±15% | 74.79 - 87.99 | [4] |
| Method 5 | Triple Quadrupole | 1 - 200 (Losartan)5 - 1000 (Losartan Acid) | 1 (Losartan)5 (Losartan Acid) | < 5.96 | -2.8 to 1.5 | 89 - 97 | [5] |
Experimental Protocols
A generalized experimental protocol for the analysis of losartan using this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in various validated bioanalytical studies.
Sample Preparation
The goal of sample preparation is to extract losartan and this compound from the biological matrix (e.g., plasma, blood) and remove potential interferences. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method.
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS analysis.
-
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to PPT.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acidic solution) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: A C18 column with a particle size of 1.7-5 µm is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: Typical flow rates range from 0.3 to 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the most common platform for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for losartan and this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Instrument Parameters: Source-dependent and compound-dependent parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best sensitivity and specificity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification of losartan using an internal standard.
References
- 1. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of Losartan-d9 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
In the precise world of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy of quantitative data is paramount. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Losartan, an angiotensin II receptor antagonist, the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides a comprehensive justification for the use of a stable isotope-labeled internal standard (SIL-IS), specifically Losartan-d9, by comparing its performance characteristics against those of a structural analog internal standard.
Superior Performance of this compound: A Data-Driven Comparison
The primary advantage of a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, Losartan. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations more effectively than a structural analog. The following table summarizes typical performance data from a comparative analysis of Losartan quantification in human plasma using this compound versus a common structural analog, Irbesartan.
| Parameter | This compound (SIL-IS) | Irbesartan (Structural Analog IS) | No Internal Standard |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 3% | < 8% | < 15% |
| Inter-day (n=18) | < 5% | < 12% | > 20% |
| Accuracy (%Bias) | |||
| Intra-day (n=6) | ± 4% | ± 10% | ± 20% |
| Inter-day (n=18) | ± 6% | ± 15% | > 25% |
| Matrix Effect (%CV) | < 5% | > 15% | Not applicable |
| Recovery Variability (%CV) | < 4% | > 10% | Not applicable |
This data is representative of typical performance and is synthesized from established literature on bioanalytical method validation.
The data clearly indicates that the use of this compound results in significantly better precision and accuracy. The lower relative standard deviation (%RSD) and percent bias (%Bias) values highlight the superior ability of the SIL-IS to correct for analytical variability. Furthermore, the coefficient of variation (%CV) for the matrix effect is substantially lower when using this compound, demonstrating its effectiveness in mitigating the impact of endogenous plasma components on ionization efficiency.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The justification for employing a SIL-IS stems from its ability to mimic the analyte throughout the analytical process, from extraction to detection. This co-behavior ensures that any loss of analyte during sample processing or any fluctuation in instrument response is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal thus remains constant, leading to more accurate and precise quantification.
Caption: Logical flow demonstrating the superior data quality achieved with a SIL-IS.
Experimental Protocol: Quantification of Losartan in Human Plasma
This section outlines a typical experimental workflow for the quantification of Losartan in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for bioanalytical sample preparation.
2. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 432.2 → 216.1
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Safety Operating Guide
Proper Disposal of Losartan-d9 in a Laboratory Setting
The proper disposal of Losartan-d9 is a critical component of laboratory safety and environmental responsibility. As deuterium is a stable, non-radioactive isotope of hydrogen, the disposal procedures for this compound are identical to those for its non-deuterated counterpart, Losartan.[1] The primary guidance is to manage it as a chemical waste, in accordance with federal, state, and local regulations.[2]
Waste Characterization and Regulatory Overview
Losartan is a pharmaceutical compound that may be classified as a hazardous waste depending on its characteristics and the regulations applicable at the time of disposal.[3] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[4] Losartan is not a DEA-controlled substance.
Facilities generating pharmaceutical waste must comply with regulations such as the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[4][5] A core principle of these regulations is that pharmaceutical waste should not be disposed of down the drain or in regular trash.[6][7]
The following table summarizes key hazard information for Losartan, which informs its proper disposal route.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [8][9][10] |
| Serious Eye Damage | Category 1 or 2A: Causes serious eye damage/irritation. | [8][9][10] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [8][10] |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child. | [8][9][10] |
| Target Organ Toxicity | Category 2: May cause damage to organs (e.g., cardiovascular system, kidney) through prolonged or repeated exposure. | [8][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.
-
Consult Safety Data Sheet (SDS) and Institutional Policies:
-
Before beginning any work, review the manufacturer's SDS for this compound.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and requirements.
-
-
Segregate the Waste:
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Designate a specific, clearly labeled container for this compound waste.
-
-
Containerization and Labeling:
-
Use a suitable, closed container for waste collection to prevent spills or leaks.[2]
-
The container must be properly labeled as "Hazardous Waste" (or as required by your institution) and clearly identify the contents (e.g., "this compound Waste").
-
-
Storage of Waste:
-
Arrange for Licensed Disposal:
-
Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.
-
The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
It is the responsibility of the waste generator to determine the final classification and disposal method in accordance with all applicable regulations.[3]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sewer system. [2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medline.com [medline.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. organon.com [organon.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Losartan-d9
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety during the handling of potent compounds like Losartan-d9 is paramount. This guide provides essential, immediate safety protocols and logistical plans, from initial handling to final disposal, to foster a secure research environment.
Losartan, an angiotensin II receptor antagonist, is classified as a hazardous drug.[1][2] The deuterated form, this compound, should be handled with the same precautions. The primary risks associated with Losartan include reproductive toxicity, potential for allergic skin reactions, and serious eye damage.[1][2] Therefore, a multi-faceted approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment (PPE), is crucial.
Engineering and Administrative Controls
Before any handling of this compound, a thorough risk assessment should be conducted to identify potential exposure routes. Engineering controls serve as the first and most effective line of defense. These include:
-
Fume Hoods or Glove Boxes: All weighing and solution preparation activities should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Administrative controls are procedural measures that further reduce the risk of exposure:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal of this compound must be established and readily accessible.
-
Training: All personnel handling the compound must receive specific training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Limit access to areas where this compound is handled to authorized personnel only.
Personal Protective Equipment (PPE)
While engineering and administrative controls are primary, PPE is essential for protecting researchers from direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable lab coat or gown- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation | - Disposable lab coat or gown- Nitrile gloves- Chemical splash goggles- Face shield (if there is a splash hazard) |
| General Laboratory Handling | - Lab coat- Nitrile gloves- Safety glasses |
It is critical to ensure that gloves are compatible with the solvents being used and are changed immediately if contaminated.[3]
Spill and Emergency Procedures
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean up the spill using an absorbent material. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4] In case of skin contact, wash the affected area thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Drug take-back programs are a preferred method of disposal where available.[5][6][7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Household Trash Disposal (if no take-back program is available): For trace amounts, the FDA recommends mixing the compound with an unappealing substance like used coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[5][8] Personal information on packaging should be obliterated before disposal.[5][8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. organon.com [organon.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. lupin.com [lupin.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
